PVP-037
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-3-19(17-8-5-4-6-9-17)22(28)25-20-14-18(11-10-16(20)2)21-15-27-13-7-12-24-23(27)26-21/h4-15,19H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKVSTHRRPPGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PVP-037
Introduction
PVP-037 is a novel, first-in-class imidazopyrimidine (IMP) compound that functions as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1] Identified through a high-throughput phenotypic screen of approximately 200,000 small molecules, this compound has emerged as a promising vaccine adjuvant designed to enhance the magnitude, durability, and breadth of the immune response.[2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and immunological effects, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: TLR7/8 Agonism
The primary mechanism of action of this compound and its analogues is the stimulation of the innate immune system through the activation of TLR7 and TLR8.[2][3] These receptors are pattern-recognition receptors (PRRs) predominantly expressed on the endosomal membranes of antigen-presenting cells (APCs), such as dendritic cells and monocytes.[2][5]
Upon entering the endosome, this compound binds to TLR7 and TLR8, initiating a conformational change that leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This triggers a downstream signaling cascade culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] Activated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory cytokines and chemokines, leading to broad innate immune activation.[4][6]
Quantitative In Vitro Activity
This compound's immunomodulatory activity was characterized by its ability to induce cytokine and chemokine production in primary human peripheral blood mononuclear cells (PBMCs). Notably, this compound showed significant activity in these primary cells but lacked activity in the human THP-1 monocytic cell line, underscoring the importance of the primary cell screening approach for its discovery.[6]
Table 1: Cytokine and Chemokine Induction by this compound in Human PBMCs [6]
| Cytokine/Chemokine | Effect |
| Tumor Necrosis Factor (TNF) | Dose-dependent induction, comparable to R848 at ≥11 μM |
| Interleukin-6 (IL-6) | Induced |
| Interleukin-1β (IL-1β) | Induced |
| Interleukin-12p70 (IL-12p70) | Induced |
| Interferon-γ (IFN-γ) | Induced |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Induced |
| Interleukin-10 (IL-10) | Induced |
| CCL3 (MIP1α) | Induced |
Analogue Development and Enhanced Properties
Structure-activity relationship (SAR) studies led to the development of this compound analogues with improved pharmacological properties.
Table 2: Comparison of this compound Analogues
| Compound | Key Improvements | In Vitro Activity | In Vivo Adjuvanticity |
| This compound.1 | Enhanced PK/ADME profile | Active in human PBMCs and mouse splenocytes | Increased anti-rHA IgG titers |
| This compound.2 | Improved solubility, enhanced plasma clearance, negligible hemolytic activity | Enhanced potency | Significantly enhanced antigen-specific IgG1 and IgG2c production |
In Vivo Adjuvanticity
The adjuvant effects of this compound and its analogues were evaluated in murine models of influenza and SARS-CoV-2 vaccination.
Table 3: In Vivo Adjuvanticity in Murine Models [6]
| Vaccine Model | Antigen | Compound | Key Findings |
| Influenza | Recombinant Hemagglutinin (rHA) | This compound.2 | Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose. |
| SARS-CoV-2 | Spike Protein | This compound.2 | Drove enhancement of total IgG, IgG1, and IgG2c. |
| Influenza | Recombinant Hemagglutinin (rHA) | This compound.2 formulated with Squalene (SE) | 10-fold enhancement in total IgG and IgG2c class-switched antibody responses compared to this compound.2 alone. |
Experimental Protocols
5.1. High-Throughput Screening and Hit Identification
The discovery of this compound involved a multi-step screening process designed to identify potent activators of the NF-κB pathway in a physiologically relevant cell system.
-
Primary Screen: A library of approximately 200,000 small molecules was screened using a THP1-Lucia™ NF-κB reporter cell line to identify compounds that induce NF-κB activation.[6]
-
Counterscreening: Approximately 10,000 molecules from the primary screen were then evaluated in a more physiologically relevant system. Primary human peripheral blood mononuclear cells (PBMCs) from healthy adult donors were cultured in their own plasma.[2][7]
-
Hit Identification: The activity of the compounds in the counterscreen was quantified using a no-wash 384-well quantitative tumor necrosis factor (TNF) immunoassay. This compound was identified as the most promising hit due to its ability to induce TNF production at levels comparable to the known TLR7/8 agonist R848.[6][7]
5.2. Mechanistic Elucidation
To confirm the role of TLR7 in the action of this compound.2, a series of mechanistic studies were conducted.
-
TLR Antagonism: Human PBMCs were pre-incubated with ODN 2088 (a TLR7/8/9 antagonist) or ODN 20958 (a specific TLR7 antagonist) for one hour before stimulation with this compound.2. The production of TNF was then measured. The complete blockade of TNF production by ODN 20958 confirmed the TLR7-dependent activity of this compound.2.[8]
-
Knockout Mouse Studies: Wild-type and Tlr7-deficient (Tlr7-/-) mice were immunized with recombinant hemagglutinin (rHA) protein adjuvanted with this compound.2. A significant reduction in the IgG2c class-switched antibody response was observed in the Tlr7-/- mice, providing in vivo evidence that the Th1-polarizing immunomodulatory profile of this compound.2 is mediated by TLR7.[8]
Conclusion
This compound is a potent imidazopyrimidine-based TLR7/8 agonist that activates a robust innate immune response, characterized by the NF-κB-dependent production of a broad range of pro-inflammatory cytokines and chemokines. This activity translates to significant in vivo adjuvanticity, enhancing Th1-skewed humoral immune responses to co-administered antigens. The development of optimized analogues like this compound.2, with improved physicochemical and pharmacological properties, highlights the potential of this compound series for inclusion in next-generation vaccine formulations to address a wide range of infectious diseases and other therapeutic areas.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. news-medical.net [news-medical.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Newsroom | From 'Hit to Vial': Discovery and Optimization of A Promising Vaccine Adjuvant [childrenshospital.org]
- 6. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling PVP-037: A Novel Imidazopyrimidine Adjuvant for Enhanced Vaccine Efficacy
A Technical Whitepaper for Researchers and Drug Development Professionals
The quest for more effective vaccines is a cornerstone of modern medicine. While antigens are the primary drivers of specific immunity, adjuvants play a critical role in enhancing the speed, strength, and durability of the protective immune response. This technical guide delves into the core scientific principles of PVP-037, a novel small-molecule imidazopyrimidine derivative poised to be a significant advancement in vaccine adjuvant technology. This compound acts as a potent dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key innate immune sensors, leading to broad-spectrum immune activation and augmented vaccine responses.[1][2][3][4] This document provides an in-depth overview of its mechanism of action, experimental validation, and the underlying signaling pathways, tailored for the scientific community engaged in vaccine research and development.
Core Mechanism: Dual Agonism of TLR7 and TLR8
This compound is an imidazopyrimidine compound identified through high-throughput screening of over 200,000 small molecules for their ability to activate human primary immune cells.[4] Its primary mechanism of action is the stimulation of TLR7 and TLR8, which are endosomally located pattern recognition receptors that recognize single-stranded RNA viruses. By mimicking viral components, this compound triggers a robust innate immune response, a critical first step in the generation of a powerful and lasting adaptive immunity.[4]
Upon binding to TLR7 and TLR8 within antigen-presenting cells (APCs) such as dendritic cells and monocytes, this compound initiates a downstream signaling cascade.[2][4] This leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide array of pro-inflammatory cytokines and chemokines.[2][4] This targeted activation of the innate immune system is crucial for enhancing the subsequent adaptive immune response to the co-administered vaccine antigen.
Preclinical Efficacy: Enhancement of Vaccine-Induced Immunity
Preclinical studies in murine models have demonstrated the potent adjuvant activity of this compound. When co-administered with vaccine antigens for influenza and SARS-CoV-2, an optimized formulation of this compound significantly enhanced antigen-specific antibody responses.[2][4] This indicates that this compound is capable of augmenting the humoral arm of the immune system, which is critical for protection against many viral pathogens. While initial studies have focused on antibody responses, further research is warranted to explore the impact of this compound on T-cell mediated immunity.[5]
Quantitative Data Summary
| Study Type | Model | Antigen | Adjuvant | Key Finding | Reference |
| In vivo | Mice | Influenza Protein | This compound | Enhanced antibody responses | [2][4] |
| In vivo | Mice | SARS-CoV-2 Protein | This compound | Enhanced antibody responses | [2][4] |
| In vitro | Human Donor Immune Cells | - | Optimized this compound | Induced NF-κB activation and TNF production | [2] |
Experimental Protocols
A defining characteristic of this compound's discovery was the use of primary human peripheral blood mononuclear cells (PBMCs) from multiple donors, cultured in their own plasma.[4] This approach provides a more biologically relevant system compared to traditional screening on immortalized cell lines, where this compound did not show significant activity.[2]
High-Throughput Screening for Adjuvant Discovery
Methodology for In Vitro Human PBMC Stimulation Assay:
-
Isolation of PBMCs: Peripheral blood mononuclear cells were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs were cultured in RPMI 1640 medium supplemented with autologous plasma.
-
Compound Treatment: Cells were treated with this compound or a vehicle control at various concentrations.
-
Endpoint Analysis: After a specified incubation period, cell culture supernatants were collected for cytokine analysis (e.g., TNF-α) by ELISA. Cell lysates were prepared for the analysis of NF-κB activation using methods such as Western blotting for phosphorylated IκBα or a reporter gene assay.
Future Directions and Potential Applications
The unique properties of this compound, including its potent and broad innate immune activation, chemical stability, and amenability to optimization, position it as a promising candidate for a wide range of vaccine applications.[4] Future research will focus on assessing the durability of the immune responses induced by this compound-adjuvanted vaccines and its efficacy across different age groups.[2][5] Furthermore, its potential to enhance immune responses to vaccines against challenging pathogens such as pertussis is an active area of investigation.[2] The immunomodulatory properties of imidazopyrimidines like this compound also suggest potential applications in allergy and cancer immunotherapy, opening up new avenues for therapeutic development.[2]
Conclusion
This compound represents a significant step forward in the rational design of vaccine adjuvants. Its well-defined mechanism of action as a TLR7/8 agonist, coupled with compelling preclinical data, underscores its potential to enhance the efficacy of a new generation of vaccines. The use of a more physiologically relevant screening platform in its discovery highlights a paradigm shift in identifying novel immunomodulators. As research progresses, this compound could become a vital tool in the fight against infectious diseases and potentially other immune-mediated conditions.
References
A Technical Deep Dive into PVP-037: An Imidazopyrimidine-Class Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PVP-037, a novel small-molecule adjuvant belonging to the imidazopyrimidine class. Discovered through an innovative high-throughput screening of a vast chemical library on human primary peripheral blood mononuclear cells (PBMCs), this compound and its analogs have demonstrated significant potential in enhancing vaccine-induced immune responses. This document details the mechanism of action, experimental validation, and developmental workflow of this promising adjuvant.
Core Mechanism of Action: TLR7/8 Agonism
This compound functions as a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors of the innate immune system.[1][2][3] These receptors are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells and monocytes.[2] Upon binding to TLR7 and TLR8, this compound triggers a downstream signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][5] This activation leads to the production and secretion of a broad range of pro-inflammatory cytokines and chemokines, which are crucial for shaping a robust and durable adaptive immune response.[4][5]
Signaling Pathway
The binding of this compound to TLR7/8 initiates the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK family kinases. This leads to the activation of the TRAF6 E3 ubiquitin ligase, ultimately resulting in the activation of the IKK complex and subsequent degradation of IκB. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes encoding various inflammatory mediators.
Discovery and Development Workflow
The discovery of this compound was the result of a systematic high-throughput screening (HTS) and subsequent optimization process.[1][2] This workflow highlights a precision medicine approach, utilizing human primary cells to identify clinically relevant adjuvant candidates.
References
- 1. Adjuvant Discovery via a High Throughput Screen using Human Primary Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PVP-037: A Novel Imidazopyrimidine TLR7/8 Agonist Adjuvant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper details the discovery and preclinical development of PVP-037, a novel small molecule vaccine adjuvant. Identified through a high-throughput phenotypic screen of a vast chemical library on primary human peripheral blood mononuclear cells (PBMCs), this compound is a potent imidazopyrimidine agonist of Toll-like receptor 7 and 8 (TLR7/8). This document outlines the discovery process, mechanism of action, structure-activity relationship (SAR) studies leading to optimized analogs, and in vivo efficacy in preclinical models. All quantitative data are summarized in structured tables, and key experimental protocols are provided. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.
Introduction
Vaccination is a cornerstone of public health, yet the efficacy of many vaccines is limited, particularly in vulnerable populations such as the very young and the elderly.[1] Vaccine adjuvants are critical components that can enhance the magnitude, breadth, and durability of the immune response to vaccine antigens.[2] The discovery of novel, potent, and safe adjuvants is a key objective in vaccinology. This document describes the journey of this compound from a high-throughput screening hit to a promising preclinical candidate.
Discovery of this compound
This compound was identified through a large-scale, high-throughput phenotypic screening campaign.[2] Over 200,000 small molecules from a Harvard Medical School library were screened for their ability to activate human immune cells.[2]
High-Throughput Screening (HTS)
The initial screening was conducted on primary human peripheral blood mononuclear cells (PBMCs) to better reflect human biology, a departure from screens using homogenous cell lines.[2] The primary endpoint of the screen was the induction of Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine.[3] This approach led to the identification of approximately 25 confirmed hits, with this compound emerging as the most active compound.[2] this compound belongs to the imidazopyrimidine family of molecules.[2]
Experimental Protocol: High-Throughput Screening of Human PBMCs
-
Cell Isolation and Culture: Cryopreserved human PBMCs from healthy adult donors were thawed and cultured in autologous plasma.
-
Compound Screening: PBMCs were dispensed into 384-well plates. The small molecule library was then added to the cells at a defined concentration.
-
Incubation: The cells were incubated with the compounds for 18-24 hours to allow for cellular activation and cytokine production.
-
Cytokine Measurement: Supernatants were harvested, and TNF levels were quantified using a high-throughput immunoassay (e.g., ELISA).
-
Hit Confirmation and Dose-Response: Initial hits were confirmed, and their potency was determined by performing dose-response curves.
Mechanism of Action
This compound functions as an agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are endosomal pattern recognition receptors of the innate immune system.[2][4]
Signaling Pathway
Upon binding to TLR7 and TLR8 on antigen-presenting cells like monocytes and dendritic cells, this compound initiates an intracellular signaling cascade.[2] This cascade culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] Activated NF-κB translocates to the nucleus and induces the expression of a broad range of pro-inflammatory cytokines and chemokines.[3]
Cytokine Profile
In vitro stimulation of human PBMCs with this compound leads to the production of a broad array of cytokines and chemokines, including TNF, Interferon-gamma (IFNγ), Interleukin-1-beta (IL-1β), IL-6, IL-12p70, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and CCL3 (MIP1α).[5] This cytokine profile is indicative of a robust Th1-polarizing immune response, which is crucial for clearing viral infections and is beneficial for cancer immunotherapy.
Table 1: In Vitro Cytokine Induction by this compound in Human PBMCs
| Cytokine/Chemokine | Induction by this compound (≥1 μM) |
| TNF | Yes |
| IFNγ | Yes |
| IL-1β | Yes |
| IL-6 | Yes |
| IL-12p70 | Yes |
| GM-CSF | Yes |
| CCL3 (MIP1α) | Yes |
Data summarized from literature[5][6].
Structure-Activity Relationship (SAR) and Lead Optimization
Following the identification of this compound, SAR studies were conducted to improve its potency, efficacy, and pharmaceutical properties. This involved the synthesis and evaluation of several analogs.
Development of this compound.1 and this compound.2
Through iterative chemical modifications, two key analogs, this compound.1 and this compound.2, were developed with enhanced characteristics.[5]
-
This compound.1: Showed improved activity in both human PBMCs and mouse splenocytes, demonstrating cross-species activity.[5]
-
This compound.2: A primary amine group was added to the phenyl ring of this compound.1, which resulted in improved solubility, enhanced clearance from blood plasma, and negligible hemolytic activity.[5]
Preclinical In Vivo Efficacy
The adjuvant activity of this compound and its analogs was evaluated in mouse models using influenza and SARS-CoV-2 vaccine antigens.
Influenza and SARS-CoV-2 Immunization Studies
Mice were immunized with recombinant hemagglutinin (rHA) protein from influenza or the spike protein from SARS-CoV-2, either alone or formulated with a this compound analog.[3]
Table 2: In Vivo Adjuvanticity of this compound Analogs in Mice
| Antigen | Adjuvant | Outcome |
| Influenza rHA | This compound.1 | Increased anti-rHA IgG titers |
| Influenza rHA | This compound.2 | Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose |
| SARS-CoV-2 Spike | This compound.2 | Enhanced total IgG, IgG1, and IgG2c |
Data summarized from literature[3][5].
Experimental Protocol: In Vivo Mouse Immunization
-
Animal Model: C57BL/6J adult mice were used for the immunization studies.[3]
-
Vaccine Formulation: The vaccine antigen (e.g., influenza rHA) was admixed with the this compound analog or a control adjuvant (e.g., Alum). A saline-only group and an antigen-only group were also included.
-
Immunization: Mice were immunized via the intramuscular (IM) route. A prime-boost regimen was often employed, with immunizations on day 0 and day 28.
-
Sample Collection: Blood samples were collected at specified time points (e.g., day 28, day 42) to assess the antibody response.
-
Antibody Titer Measurement: Antigen-specific IgG, IgG1, and IgG2c antibody titers in the sera were determined by ELISA.
Pharmaceutical Properties and Future Directions
This compound and its optimized analogs exhibit favorable pharmaceutical properties. They are stable, easy to work with, and can be formulated in standard drug delivery systems, such as oil-in-water emulsions.[4] The formulation of this compound.2 with squalene (B77637) was shown to further enhance its adjuvanticity.[5]
Future studies will focus on assessing the efficacy of this compound across different age groups and with a wider range of vaccine antigens, including those for pertussis (whooping cough) and a potential vaccine against fentanyl overdose.[1] The potential application of this class of imidazopyrimidines as immunomodulatory compounds for allergy and cancer is also an area of future research.[1]
Conclusion
The discovery and development of this compound represent a significant advancement in the field of vaccine adjuvants. The use of a phenotypic screen on primary human cells has yielded a novel, potent TLR7/8 agonist with a distinct immunological profile. The successful optimization of this compound to yield analogs with improved pharmaceutical and immunological properties underscores the potential of this compound series. Preclinical in vivo studies have demonstrated the ability of this compound analogs to significantly enhance humoral immune responses to important vaccine antigens. Further development of this compound and its analogs holds promise for improving the efficacy of a wide range of vaccines for infectious diseases and other indications.
References
- 1. researchgate.net [researchgate.net]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. | Broad Institute [broadinstitute.org]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. caymanchem.com [caymanchem.com]
PVP-037: A Technical Overview of a Novel Imidazopyrimidine Agonist for Toll-Like Receptors 7 and 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel small-molecule agonist of the imidazopyrimidine class that potently activates Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] Identified through phenotypic screening, this compound and its optimized analogs, this compound.1 and this compound.2, have demonstrated significant immunostimulatory activity, particularly in primary human immune cells, positioning them as promising vaccine adjuvants.[1] These compounds stimulate a broad innate immune response, leading to the production of a variety of cytokines and chemokines critical for orchestrating a robust adaptive immune response.[1][4] This document provides an in-depth technical guide on the mechanism of action, quantitative activity, and experimental characterization of this compound.
Quantitative Data Presentation
The in vitro activity of this compound has been primarily characterized by its ability to induce cytokine and chemokine production in human peripheral blood mononuclear cells (PBMCs). The compound elicits a dose-dependent response, with activity comparable to the well-known TLR7/8 agonist R848 at higher concentrations.[1]
| Compound | Cell Type | Analyte | Effective Concentration | Observation | Reference |
| This compound | Human PBMCs | TNF, GM-CSF, IFNγ, IL-10, IL-12p70, IL-1β, IL-6, CCL3 | ≥ 1 µM | Induction of cytokine and chemokine production. | [1][4] |
| This compound | Human PBMCs | TNF | ≥ 11 µM | Induced TNF to a similar extent as R848. | [1] |
| This compound.2 | Human PBMCs | TNF, IL-1β | 0.1-100 µM | Concentration-dependent production of cytokines. | [5] |
| This compound.2 | HEK-hTLR8 Cells | NF-κB | Not specified | Demonstrated activity (NF-κB activation). | [1] |
| This compound | THP-1 Cells | NF-κB | Not specified | Lacks NF-κB–inducing activity in this cell line. | [1] |
Mechanism of Action: TLR7 and TLR8 Signaling
This compound and its analogs function by engaging and activating TLR7 and TLR8, which are endosomal pattern recognition receptors.[6] Upon binding, these receptors undergo dimerization, initiating a downstream signaling cascade that is crucial for the innate immune response.
This signaling is primarily mediated through the myeloid differentiation primary response 88 (MyD88) adaptor protein.[7] MyD88 recruits interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1, which in turn activate TNF receptor-associated factor 6 (TRAF6).[8] This leads to the activation of key transcription factors, including nuclear factor-κB (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[8] The activation of these transcription factors results in the expression of genes encoding Type I interferons (e.g., IFN-α) and a wide array of pro-inflammatory cytokines and chemokines, which drive the desired Th1-polarizing immune response.[1][7][9]
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo assays to determine its potency, specificity, and adjuvant activity.
TLR Reporter Assay for NF-κB Activation
This assay is used to confirm the specific activation of TLR7 or TLR8 by the compound.
-
Cell Lines: HEK293 cells stably transfected to express human TLR7 (HEK-hTLR7) or human TLR8 (HEK-hTLR8) and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.[1][10]
-
Protocol:
-
Cell Seeding: Plate HEK-hTLR7 or HEK-hTLR8 cells in a 96-well plate and culture for 24 hours.[10]
-
Stimulation: Add serial dilutions of this compound, analogs, or control agonists (e.g., R848) to the wells. Incubate at 37°C with 5% CO₂ for 18-24 hours.[1][10]
-
SEAP Detection: Collect the cell culture supernatant. Measure SEAP activity by adding a phosphatase substrate and quantifying the colorimetric change using a spectrophotometer at a specific wavelength (e.g., 650 nm).[10]
-
-
Data Analysis: Determine the EC₅₀ value by plotting the dose-response curve of NF-κB activation.
Cytokine Induction Assay in Primary Human PBMCs
This assay quantifies the production of key cytokines and chemokines, providing a functional measure of the compound's immunostimulatory effect in a physiologically relevant cell population.
-
Cell Source: Isolate PBMCs from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Protocol:
-
Cell Seeding: Plate freshly isolated PBMCs in a 96-well plate.
-
Stimulation: Treat cells with various concentrations of this compound or controls. For specificity studies, cells can be pre-incubated with TLR antagonists like ODN 2088 (TLR7/8/9 antagonist) or ODN 20958 (TLR7-specific antagonist) for 1 hour before adding the agonist.[11]
-
Incubation: Culture the cells for 18-24 hours at 37°C with 5% CO₂.[1][11]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure cytokine concentrations (e.g., TNF, IFNγ, IL-1β, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay (e.g., Luminex).[1][11]
-
Caption: Workflow for in vitro cytokine induction assay.
In Vivo Adjuvant Activity in Mice
This experiment assesses the ability of this compound to enhance antigen-specific immune responses in a living organism.
-
Animal Model: C57BL/6J or other suitable mouse strains.[5]
-
Protocol:
-
Immunization: Administer an antigen (e.g., recombinant influenza hemagglutinin, rHA) either alone or admixed with this compound.2 (e.g., 100 nmol per mouse) via intramuscular or subcutaneous injection.[1][5] A control group receives saline.
-
Booster (Optional): A booster immunization may be given at a later time point (e.g., day 21).
-
Sample Collection: Collect blood samples at specified time points post-immunization (e.g., day 28 or day 42).[5][11]
-
Antibody Titer Measurement: Isolate serum and measure antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2c) by ELISA.[1][5]
-
-
Data Analysis: Compare antibody titers between the antigen-only group and the antigen + this compound group to determine the adjuvant effect. A significant increase in IgG titers, particularly the Th1-associated IgG2c isotype in mice, indicates potent adjuvanticity.[1]
Conclusion
This compound is a potent dual agonist for TLR7 and TLR8, characterized by its robust induction of Th1-polarizing cytokines and chemokines in primary human immune cells. Its mechanism of action proceeds through the canonical MyD88-dependent signaling pathway, leading to broad immune activation. Standardized experimental protocols, including TLR reporter assays, primary cell stimulation, and in vivo immunization models, have consistently demonstrated its efficacy and specificity. The data strongly support the continued development of this compound and its analogs as next-generation vaccine adjuvants capable of enhancing the magnitude, durability, and breadth of immune responses to a wide range of vaccine antigens.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. news-medical.net [news-medical.net]
- 7. invivogen.com [invivogen.com]
- 8. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adaptive Immune Response Stimulated with TLR8 and Dual TLR7/TLR8 Agonists - Technology Commercialization [license.umn.edu]
- 10. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
PVP-037 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PVP-037, a novel imidazopyrimidine-based small molecule agonist of Toll-like receptor 7 (TLR7) and TLR8. Discovered through high-throughput screening of human primary peripheral blood mononuclear cells (PBMCs), this compound has demonstrated significant potential as a vaccine adjuvant.[1][2][3] This document details the iterative optimization of the this compound scaffold, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and the discovery process.
Core Structure and Mechanism of Action
This compound is an imidazopyrimidine that activates the innate immune system by stimulating TLR7 and TLR8, pattern recognition receptors expressed on antigen-presenting cells like monocytes and dendritic cells.[2][3] This stimulation leads to broad innate immune activation, including the induction of NF-κB and the production of various cytokines and chemokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and others.[1][2] Notably, this compound's activity is pronounced in primary human PBMCs but absent in the THP-1 monocytic cell line, highlighting the importance of using primary cells for screening.[1]
The iterative chemical modification of the initial hit, this compound, has led to the development of analogs with enhanced potency, solubility, and in vivo efficacy. The core SAR strategy focused on modifications to the imidazopyrimidine core, the central phenyl ring, and the amide substituent.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from in vitro and in vivo studies, comparing this compound to its key analogs and the benchmark TLR7/8 agonist, R848.
Table 1: In Vitro Activity of this compound and Analogs in Human PBMCs
| Compound | Concentration (μM) | TNF Production (pg/mL) - Representative Data | Relative Potency/Efficacy Notes |
| This compound | 33 | Comparable to R848 | Lead molecule identified from initial screen.[1] |
| This compound | 11 | Comparable to R848 | Lead molecule identified from initial screen.[1] |
| Cpd 37.37 | 11 | Higher than this compound | 2-trifluoromethyl benzamide (B126) analog with enhanced TNF induction.[1] |
| This compound.1 | 33 | More potent than this compound | De novo synthesized analog with improved activity.[1][4] |
| This compound.2 | - | Lower EC50 than this compound.1 and R848 | Amine derivative of this compound.1 with enhanced potency and solubility.[1] |
| R848 | - | Benchmark TLR7/8 Agonist | - |
Table 2: In Vivo Adjuvant Activity of this compound Analogs in Mice
| Adjuvant | Antigen | Key Findings |
| This compound | Recombinant Hemagglutinin (rHA) | Enhanced antibody titers compared to rHA alone, comparable or better than Alum.[1] |
| This compound.1 | Recombinant Hemagglutinin (rHA) | Highest IgG responses in prime-boost immunization.[4] |
| This compound.2 | Recombinant Hemagglutinin (rHA) | Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose. |
| This compound.2 | SARS-CoV-2 Spike Protein | Drove enhancement of total IgG, IgG1, and IgG2c after a single dose. |
| Inactive Analog (Cpd 02-184-2) | Recombinant Hemagglutinin (rHA) | Did not enhance anti-rHA antibody titers.[4] |
Experimental Protocols
1. High-Throughput Screening (HTS) in Primary Human PBMCs
-
Objective: To identify small molecules that induce cytokine production in human immune cells.
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) were obtained from a human bio-bank of healthy adult donors.[1]
-
Screening Process:
-
A library of approximately 200,000 small molecules was initially screened using a THP-1 cell-based NF-κB-induced luminescence assay.[1]
-
Hits from the primary screen were then subjected to a counterscreen using primary human PBMCs.
-
PBMCs were stimulated with the compounds, and the supernatant was collected after an 18-hour incubation period.
-
Tumor Necrosis Factor (TNF) levels in the supernatant were quantified using an immunoassay.
-
This compound was identified as the most promising hit based on its ability to induce TNF production.[1]
-
2. In Vitro Analog Evaluation
-
Objective: To assess the potency and efficacy of synthesized this compound analogs.
-
Methodology:
-
Human PBMCs or murine splenocytes were seeded in culture plates.
-
Cells were stimulated with various concentrations of this compound and its analogs for 18 hours.
-
The benchmark TLR7/8 agonist R848 was used as a positive control.
-
Cytokine levels (e.g., human TNF, murine IL-6) in the culture supernatant were measured by ELISA.[4]
-
Dose-response curves were generated to determine EC50 values.
-
3. In Vivo Adjuvanticity Studies in Mice
-
Objective: To evaluate the ability of this compound and its analogs to enhance antigen-specific immune responses in vivo.
-
Animal Model: C57BL/6J adult mice (6-8 weeks old) were used.[4]
-
Immunization Protocol:
-
Mice were immunized via intramuscular (IM) or subcutaneous (SC) injection.
-
Immunization groups included saline, antigen alone (e.g., recombinant influenza hemagglutinin - rHA), or antigen admixed with the test adjuvant (this compound, this compound.1, this compound.2) or a control adjuvant (e.g., Alum).[1][4]
-
A prime-boost immunization schedule was often employed, with a primary immunization on day 0 and a booster on day 28.[4]
-
-
Immune Response Readout:
-
Blood samples were collected at specified time points (e.g., day 42).
-
Antigen-specific total IgG, IgG1, and IgG2c antibody titers in the serum were measured by ELISA.[4]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates TLR7/8 in APCs, leading to NF-κB activation and cytokine production.
Experimental Workflow for this compound Discovery and Optimization
Caption: Workflow from high-throughput screening to lead optimization of this compound.
Logical Relationship of this compound SAR
Caption: Iterative structural modifications leading from this compound to optimized analogs.
References
An In-Depth Technical Guide to PVP-037 and its Analogs, PVP-037.1 and PVP-037.2: Novel Imidazopyrimidine-Based TLR7/8 Agonists as Vaccine Adjuvants
Abstract
This technical guide provides a comprehensive overview of PVP-037, a novel imidazopyrimidine-based small molecule, and its structurally optimized analogs, this compound.1 and this compound.2. These compounds have been identified as potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors of the innate immune system. By activating these receptors, this compound and its derivatives stimulate a robust innate immune response, leading to the production of pro-inflammatory cytokines and chemokines, and subsequently enhancing adaptive immune responses to co-administered antigens. This document details their discovery, mechanism of action, structure-activity relationships, and their efficacy as vaccine adjuvants in preclinical models. Detailed experimental protocols for key assays and a summary of quantitative data are provided for researchers, scientists, and drug development professionals.
Introduction
The efficacy of many subunit vaccines is limited by the poor immunogenicity of highly purified antigens. Vaccine adjuvants are critical components that can enhance the magnitude, breadth, and durability of the immune response. This compound is a novel imidazopyrimidine compound discovered through a high-throughput screening of over 200,000 small molecules for their ability to activate human immune cells.[1] It was identified as a potent inducer of innate immunity, acting as a TLR7 and TLR8 agonist.[1][2] Subsequent structure-activity relationship (SAR) studies led to the development of analogs this compound.1 and this compound.2 with improved potency, solubility, and in vivo adjuvant activity.[3][4] This guide summarizes the current scientific knowledge on these promising vaccine adjuvant candidates.
Chemical Information
This compound and its analogs belong to the imidazopyrimidine class of compounds.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | α-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-benzeneacetamide | 862810-50-2 | C23H22N4O | 370.5 g/mol |
Mechanism of Action
This compound and its analogs exert their adjuvant effect by activating the innate immune system through the stimulation of TLR7 and TLR8.[1] These receptors are primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1]
Upon binding to TLR7 and TLR8 within the endosomes of APCs, these compounds trigger a downstream signaling cascade. This signaling pathway is mediated by the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[1] Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[4] This inflammatory milieu promotes the maturation and activation of APCs, leading to enhanced antigen presentation and the subsequent activation and differentiation of T and B lymphocytes, ultimately resulting in a more robust and durable adaptive immune response to the co-administered vaccine antigen.[1][5]
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. revvity.com [revvity.com]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifediagnostics.com [lifediagnostics.com]
In Vivo Efficacy of PVP-037 in Mice: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of PVP-037, a novel imidazopyrimidine-based small molecule agonist of Toll-like receptor 7 and 8 (TLR7/8), in murine models. This compound has been identified as a potent vaccine adjuvant that significantly enhances humoral immune responses to various antigens.[1][2][3][4][5][6] This document details the experimental data, protocols, and underlying immunological pathways associated with this compound's activity.
Core Findings: Enhanced Antigen-Specific Antibody Responses
This compound and its optimized analogs, particularly this compound.1 and this compound.2, have demonstrated significant adjuvant activity in mice when co-administered with recombinant hemagglutinin (rHA) from influenza virus and spike protein from SARS-CoV-2.[1][7] The primary endpoint for these studies was the quantification of antigen-specific antibody titers, which were consistently and significantly elevated in the presence of the this compound-based adjuvants.
Quantitative Data Summary
The following tables summarize the key findings from in vivo mouse studies, showcasing the enhanced antibody responses elicited by this compound and its analogs.
Table 1: Adjuvant Effect of this compound on Anti-rHA IgG Titers in Mice [1]
| Treatment Group | Mean Anti-rHA IgG Titer | Comparison to rHA Alone | Comparison to rHA + Alum |
| rHA alone | Baseline | - | Lower |
| rHA + Alum | Enhanced | Higher | - |
| rHA + this compound | Significantly Higher | Markedly Higher | Equivalent or Enhanced |
| rHA + this compound.1 | Highest Observed | Highest Increase | Superior |
Table 2: Adjuvant Effect of this compound Analogs on Influenza and SARS-CoV-2 Antibody Responses in C57BL/6J Mice [1][7]
| Antigen | Adjuvant | Total IgG | IgG1 | IgG2c |
| rHA (Influenza) | This compound.1 | Increased | - | - |
| rHA (Influenza) | This compound.2 | Increased | Significantly Enhanced | Significantly Enhanced |
| Spike Protein (SARS-CoV-2) | This compound.2 | Enhanced | Enhanced | Enhanced |
Mechanism of Action: TLR7/8 Signaling Pathway
This compound functions as a potent agonist of TLR7 and TLR8, which are endosomally located pattern recognition receptors.[2][3][4] Activation of these receptors on antigen-presenting cells (APCs) like dendritic cells and monocytes initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules. This innate immune activation is crucial for shaping a robust and durable adaptive immune response, including the observed enhancement of antibody production.[2][7] The signaling cascade predominantly proceeds through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[7]
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the in vivo evaluation of this compound and its analogs in mice.
Animal Models
-
Species: Mouse
-
Strain: C57BL/6J[1]
-
Age: Adult
-
Group Size: Typically 9-10 mice per group for immunization studies.[1]
Immunization Protocol
-
Antigen and Adjuvant Preparation:
-
Recombinant hemagglutinin (rHA) from influenza virus or spike protein from SARS-CoV-2 were used as antigens.
-
This compound or its analogs were admixed with the antigen solution.
-
Control groups included antigen alone and antigen mixed with Alum adjuvant.[1]
-
-
Immunization Schedule:
-
A prime-boost immunization schedule was typically employed.[1]
-
The primary immunization (prime) was administered at Day 0.
-
A booster immunization was administered at a subsequent time point (e.g., Day 21 or 28).
-
-
Route of Administration:
-
Intramuscular (IM) injection was a common route of administration.[1]
-
-
Dosage:
-
The specific dosage of antigen and adjuvant can be found in the primary research literature. For example, in some studies, this compound.2 was administered at 100 nmol per mouse.[1]
-
Measurement of Antibody Responses
-
Sample Collection: Blood samples were collected from mice at specified time points post-immunization (e.g., Day 28).[1]
-
Analytical Method: Enzyme-linked immunosorbent assay (ELISA) was used to determine the titers of antigen-specific antibodies (Total IgG, IgG1, and IgG2c) in the serum.[1]
-
ELISA plates were coated with the specific antigen (rHA or spike protein).
-
Serially diluted mouse serum samples were added to the wells.
-
Antigen-specific antibodies were detected using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for mouse IgG, IgG1, or IgG2c.
-
A substrate solution was added to produce a colorimetric reaction, and the absorbance was measured to quantify the antibody titers.
-
This compound Discovery and Optimization Workflow
The identification and development of this compound involved a multi-step process, beginning with high-throughput screening and progressing through chemical optimization and in vivo validation.
Caption: Discovery and development workflow for this compound.
Conclusion
This compound and its analogs have emerged as promising vaccine adjuvants with robust in vivo efficacy in murine models. The mechanism of action, centered on TLR7/8 agonism, provides a strong immunological basis for the observed enhancement of antigen-specific antibody responses. The data presented in this whitepaper, along with the detailed protocols, offer valuable insights for researchers and drug development professionals working on next-generation vaccine formulations. Further studies in larger animal models and ultimately in humans will be critical to fully elucidate the translational potential of this novel class of adjuvants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
PVP-037 Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel, potent imidazopyrimidine-based agonist of Toll-like receptor 7 and 8 (TLR7/8).[1][2] It has been identified as a promising vaccine adjuvant that enhances immune responses.[2][3] Developed through phenotypic screening of primary human peripheral blood mononuclear cells (PBMCs), this compound and its analogs have demonstrated significant immunomodulatory activity, including the induction of NF-κB and the production of various cytokines and chemokines.[3][4] This document provides detailed application notes and protocols for the in vivo use of this compound formulations, based on preclinical studies in murine models.
Mechanism of Action
This compound and its analogs function by activating the innate immune system through the stimulation of TLR7 and TLR8, which are pattern-recognition receptors expressed on antigen-presenting cells like monocytes and dendritic cells.[2][3] This activation leads to a downstream signaling cascade that results in broad innate immune activation and enhanced antigen-specific humoral and cellular immune responses.[4][5]
Signaling Pathway
The activation of TLR7/8 by this compound in antigen-presenting cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately enhancing the adaptive immune response.
In Vitro Activity
This compound was identified from a screen of approximately 200,000 small molecules for its ability to induce NF-κB activation.[3][6] It demonstrated potent activity in primary human PBMCs, inducing the production of a variety of cytokines and chemokines. Interestingly, this compound showed no activity in the human monocytic cell line THP-1, highlighting the importance of using primary cells for screening.[4]
Cytokine and Chemokine Production Induced by this compound in Human PBMCs
| Cytokine/Chemokine | Activity |
| TNF | Induced |
| GM-CSF | Induced |
| Interferon-γ | Induced |
| Interleukin-10 (IL-10) | Induced |
| Interleukin-12p70 (IL-12p70) | Induced |
| Interleukin-1β (IL-1β) | Induced |
| Interleukin-6 (IL-6) | Induced |
| CCL3 (MIP1α) | Induced |
| Data sourced from BioWorld, 2024. |
Development of Optimized Analogs and Formulations
Structure-activity relationship (SAR) studies led to the development of optimized analogs of this compound.[4]
-
This compound.1 : Showed enhanced induction of TNF in porcine PBMCs and an improved pharmacokinetic/ADME profile.
-
This compound.2 : A primary amine derivative of this compound.1 with improved solubility, enhanced clearance from blood plasma, and negligible hemolytic activity.
-
This compound.2/SE : A formulation of this compound.2 with a squalene-based oil-in-water emulsion (SE) that demonstrated synergistic enhancement of adjuvanticity.[4]
In Vivo Adjuvanticity Studies
In vivo studies in mouse models of influenza and SARS-CoV-2 have demonstrated the potent adjuvant effects of this compound analogs and their formulations.
Summary of In Vivo Efficacy in Murine Models
| Model | Adjuvant Formulation | Key Findings |
| Influenza | This compound.1 | Increased anti-rHA IgG titers in adult mice. |
| This compound.2 | Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose. | |
| SARS-CoV-2 | This compound.2 | Drove enhancement of total IgG, IgG1, and IgG2c. |
| This compound.2/SE | Led to a 10-fold enhancement in both total IgG and IgG2c class-switched antibody responses compared to this compound.2 alone. |
Experimental Protocols
The following are generalized protocols based on the described in vivo studies. Researchers should optimize these protocols for their specific antigens and experimental models.
Experimental Workflow for In Vivo Adjuvanticity Studies
Protocol 1: Preparation of this compound.2/SE Adjuvanted Vaccine Formulation
Materials:
-
This compound.2
-
Squalene-based oil-in-water emulsion (SE)
-
Antigen of interest (e.g., recombinant hemagglutinin (rHA) for influenza, or SARS-CoV-2 spike protein)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile vials
Procedure:
-
Reconstitution of this compound.2: Reconstitute lyophilized this compound.2 in a suitable solvent as per the manufacturer's instructions to create a stock solution. Due to its improved solubility, sterile PBS or water can be explored.
-
Admixture with Squalene Emulsion: a. In a sterile vial, add the required volume of the squalene-based oil-in-water emulsion. b. Add the calculated volume of the this compound.2 stock solution to the emulsion. c. Gently vortex the mixture to ensure homogenous distribution of the adjuvant within the emulsion. This is the this compound.2/SE adjuvant formulation.
-
Antigen Formulation: a. In a separate sterile vial, dilute the antigen of interest to the desired concentration with sterile PBS. b. Add the antigen solution to the this compound.2/SE adjuvant formulation. c. Gently mix by inversion or brief vortexing.
-
Final Formulation: The final formulation should contain the desired doses of antigen and this compound.2 per injection volume (e.g., 50-100 µL for subcutaneous injection in mice).
Note: The stability of the final formulation should be assessed. The provided search results indicate that the this compound.2/SE formulation is stable.[4]
Protocol 2: Murine Immunization and Bleeding
Materials:
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6)
-
Adjuvanted vaccine formulation
-
Control formulations (e.g., antigen alone, antigen + SE vehicle)
-
Syringes and needles for subcutaneous injection (e.g., 27-30 gauge)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
Procedure:
-
Animal Handling: Acclimatize mice to the facility for at least one week before the start of the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Immunization Schedule: a. Primary Immunization (Day 0): Administer a single dose (e.g., 50-100 µL) of the prepared vaccine formulation subcutaneously at the base of the tail or in the scruff of the neck. Include control groups receiving antigen alone or antigen with the SE vehicle. b. Booster Immunization (Optional, e.g., Day 21): For prime-boost studies, a second immunization can be administered at a specified time point after the primary immunization.
-
Blood Collection: a. Collect blood samples at predetermined time points (e.g., pre-immunization on Day 0, and post-immunization on Days 14, 28, etc.). b. Blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus. c. Process the blood to separate serum and store at -20°C or -80°C until analysis.
Protocol 3: Measurement of Antigen-Specific Antibody Titers (ELISA)
Materials:
-
96-well ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1-5% BSA or non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
Secondary antibodies conjugated to HRP (e.g., anti-mouse IgG, IgG1, IgG2c)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Serum Incubation: Serially dilute the collected mouse serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody specific for the desired isotype (IgG, IgG1, or IgG2c) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well to stop the reaction.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Determine the antibody titer for each sample, which is typically defined as the reciprocal of the highest serum dilution that gives a signal above a predetermined cutoff (e.g., twice the background).
Future Directions
Future research with this compound and its analogs may include:
-
Evaluation in other preclinical models, such as porcine and non-human primates.[4]
-
Investigation of additional immune pathways that may be involved in its mechanism of action, such as the inflammasome.[4]
-
Assessment of vaccine efficacy in pathogen challenge studies.[4][6]
-
Studies on the durability of the immune response and the induction of T-cell responses.[4][6]
-
Toxicology studies on stable formulations.[6]
-
Application as an adjuvant for vaccines against other infectious diseases (e.g., pertussis), as well as for cancer and substance abuse (e.g., fentanyl) vaccines.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. news-medical.net [news-medical.net]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
Application Notes and Protocols: PVP-037 for In Vitro PBMC Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel imidazopyrimidine molecule that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] As a TLR7/8 agonist, this compound stimulates innate immune responses, making it a compound of interest for applications such as vaccine adjuvants and immunomodulatory therapies.[3] In vitro studies utilizing human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound induces the production of a broad range of pro-inflammatory cytokines and chemokines, highlighting its immunomodulatory potential.[1][4]
These application notes provide a detailed protocol for the in vitro stimulation of human PBMCs with this compound, along with methods for the subsequent analysis of cytokine production. The provided protocols and data will enable researchers to effectively utilize this compound as a tool for immunological research and drug development.
Data Presentation
Quantitative Analysis of Cytokine Induction by this compound
The following tables summarize the quantitative data on cytokine production by human PBMCs upon stimulation with this compound. The data is compiled from multiple in vitro studies and presented for easy comparison.
Table 1: Dose-Dependent Cytokine and Chemokine Induction by this compound in Human PBMCs
| Cytokine/Chemokine | Effective Concentration | Observations |
| TNF | ≥ 1 µM | Dose-dependent induction observed.[4][5] |
| GM-CSF | ≥ 1 µM | Induced in a dose-dependent manner.[4][5] |
| IFN-γ | ≥ 1 µM | Production stimulated by this compound.[4][5] |
| IL-10 | ≥ 1 µM | Induced upon stimulation.[4][5] |
| IL-12p70 | ≥ 1 µM | Production is stimulated.[4][5] |
| IL-1β | ≥ 1 µM | Dose-dependent induction.[4][5] |
| IL-6 | ≥ 1 µM | Induced in a dose-dependent manner.[4][5] |
| CCL3 (MIP-1α) | ≥ 1 µM | Production stimulated by this compound.[4][5] |
Table 2: Comparative Analysis of TNF Induction by this compound and R848
| Compound | Concentration | TNF Induction Level |
| This compound | ≥ 11 µM | Comparable to R848 at the same concentration.[4][5] |
| R848 | ≥ 11 µM | Standard TLR7/8 agonist used as a benchmark.[4][5] |
Table 3: In Vitro Potency of this compound and its Analogs
| Compound | Parameter | Observation |
| This compound.2 | Median Effective Concentration (TNF induction) | Lower than this compound.1 and R848, indicating greater potency.[4][6] |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" layer containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using trypan blue and a hemocytometer or an automated cell counter.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for the stimulation assay.
Protocol 2: In Vitro Stimulation of PBMCs with this compound
This protocol outlines the procedure for stimulating isolated PBMCs with this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom cell culture plates
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., R848)
Procedure:
-
Seed the isolated PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 µM to 50 µM.
-
Add the diluted this compound, vehicle control, and positive control (e.g., R848 at a final concentration of 10 µM) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis. Store the supernatants at -80°C until further analysis.
Protocol 3: Cytokine Analysis by ELISA
This protocol provides a general procedure for measuring the concentration of a specific cytokine in the collected cell culture supernatants using a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Collected cell culture supernatants
-
Recombinant cytokine standard
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution for the enzyme
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add the standards and the collected cell culture supernatants to the wells of the ELISA plate.
-
Incubate the plate according to the manufacturer's instructions to allow the cytokine to bind to the capture antibody.
-
Wash the plate multiple times with wash buffer to remove unbound substances.
-
Add the detection antibody to each well and incubate to allow it to bind to the captured cytokine.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is proportional to the amount of cytokine present.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound TLR7/8 Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for PBMC Stimulation.
References
Application Notes and Protocols: Utilizing PVP-037 as an Adjuvant in Mouse Vaccination Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel, small-molecule imidazopyrimidine that functions as a potent agonist of Toll-like receptor 7 and 8 (TLR7/8).[1][2][3][4] This activity allows it to serve as a powerful adjuvant in vaccine formulations, enhancing and directing the immune response to co-administered antigens.[2][3][5] Discovered through a high-throughput screen of over 200,000 small molecules using primary human peripheral blood mononuclear cells (PBMCs), this compound has demonstrated the ability to induce broad innate immune activation.[1][5][6] In preclinical mouse models, this compound and its optimized analogs have been shown to significantly boost humoral immunity against various viral antigens, such as those from influenza and SARS-CoV-2.[1][2][5][6] These application notes provide a summary of the key findings and detailed protocols for the use of this compound as a vaccine adjuvant in murine research.
Mechanism of Action
This compound exerts its adjuvant effect by stimulating the innate immune system.[1][2][3] As a TLR7 and TLR8 agonist, it activates antigen-presenting cells (APCs), such as dendritic cells and monocytes.[1][3] This engagement triggers intracellular signaling cascades that lead to the activation of the transcription factor NF-κB and the subsequent production of a range of pro-inflammatory cytokines and chemokines.[1][2][6] This initial innate response shapes the ensuing adaptive immunity, promoting a robust, T Helper 1 (TH1)-skewed response, which is crucial for immunity to intracellular pathogens like viruses.[6]
Signaling Pathway
Data Presentation
The following tables summarize the reported effects of this compound and its analogs in mouse vaccination studies.
Table 1: In Vitro Cytokine Induction by this compound in Human PBMCs
| Cytokine/Chemokine | Effect | Concentration for Activity | Reference |
|---|---|---|---|
| TNF | Induction comparable to R848 | ≥ 11 µM | [6] |
| GM-CSF | Induced | ≥ 1 µM | [6] |
| IFNγ | Induced | ≥ 1 µM | [6] |
| IL-10 | Induced | ≥ 1 µM | [6] |
| IL-12p70 | Induced | ≥ 1 µM | [6] |
| IL-1β | Induced | ≥ 1 µM | [6] |
| IL-6 | Induced | ≥ 1 µM | [6] |
| CCL3 (MIP1α) | Induced | ≥ 1 µM |[6] |
Table 2: Adjuvant Effects of this compound Analogs in Mouse Vaccination Models
| Antigen | Adjuvant Analog | Key Outcomes | Mouse Strain | Reference |
|---|---|---|---|---|
| Recombinant Hemagglutinin (rHA) - Influenza | This compound.1 | Increased total anti-rHA IgG titers. | C57BL/6J | [6] |
| Recombinant Hemagglutinin (rHA) - Influenza | This compound.2 | Significantly enhanced total IgG, IgG1, and IgG2c titers after a single dose. | C57BL/6J | [6] |
| SARS-CoV-2 Spike Protein | This compound.2 | Enhanced total IgG, IgG1, and IgG2c titers after a single dose. | C57BL/6J | [6] |
| Recombinant Hemagglutinin (rHA) - Influenza | this compound.2 formulated in Squalene (B77637) Emulsion (SE) | Synergistically enhanced antibody titers; ~10-fold enhancement in total IgG and IgG2c compared to this compound.2 alone. | C57BL/6J | |
Experimental Protocols
The following protocols are synthesized from methodologies described in the available literature.[6] Researchers should adapt these protocols based on their specific antigen and experimental goals.
Protocol 1: Preparation of this compound Adjuvanted Vaccine Formulation
This protocol describes the preparation of a vaccine formulation containing a recombinant protein antigen and a this compound analog.
Materials:
-
This compound analog (e.g., this compound.2)
-
Recombinant antigen (e.g., rHA, SARS-CoV-2 Spike Protein)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline
-
(Optional) Squalene-based oil-in-water emulsion (e.g., AddaVax™, MF59 equivalent)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitute Adjuvant: Prepare a stock solution of the this compound analog in a suitable solvent as per the manufacturer's instructions. Further dilute to a working concentration in sterile PBS.
-
Dilute Antigen: Dilute the recombinant antigen to the desired concentration in sterile PBS. The final amount of antigen per dose will depend on its immunogenicity (e.g., 1-10 µg per mouse).
-
Admixture Formulation (Simple): a. In a sterile microcentrifuge tube, combine the required volume of the this compound analog solution with the antigen solution. b. Gently vortex the mixture for 10-15 seconds to ensure homogeneity. c. The final volume per mouse dose is typically 50-100 µL. Ensure the final concentration of the adjuvant is at the desired level (e.g., 100 nmol per mouse).[6]
-
Emulsion Formulation (Enhanced): a. For an enhanced response, formulate this compound.2 with a squalene emulsion (SE). b. Combine the aqueous antigen and this compound analog solution. c. Add the squalene emulsion at a specified ratio (e.g., 1:1 v/v with the aqueous phase). d. Emulsify the mixture by vigorous vortexing for at least 1 minute until a stable, milky-white emulsion is formed.
-
Final Preparation: Keep the prepared vaccine on ice and use it within 1-2 hours of preparation. Vortex briefly before drawing each dose to ensure consistency.
Protocol 2: Immunization of Mice
This protocol outlines a general procedure for immunizing mice with a this compound adjuvanted vaccine.
Materials:
-
6-8 week old mice (e.g., C57BL/6J)[6]
-
Prepared adjuvanted vaccine formulation
-
Sterile insulin (B600854) syringes (e.g., 28-30 gauge)
-
Appropriate animal restraint device
Procedure:
-
Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. Handle all animals according to approved institutional animal care and use committee (IACUC) guidelines.
-
Dose Preparation: Gently vortex the vaccine formulation and draw the required volume (typically 50 µL for intramuscular or 100 µL for subcutaneous injection) into a sterile syringe.[7]
-
Administration:
-
Intramuscular (IM): Inject the vaccine into the quadriceps or tibialis anterior muscle of the hind limb.
-
Subcutaneous (SC): Inject the vaccine into the scruff of the neck or at the base of the tail.
-
-
Immunization Schedule:
-
Prime-Only: Administer a single dose on Day 0.
-
Prime-Boost: Administer the primary dose on Day 0, followed by a booster dose of the same formulation on Day 21 or 28.[6]
-
-
Monitoring: Monitor the animals for any adverse reactions at the injection site (swelling, redness) and for general health (weight, behavior) for several days post-immunization.[6]
Protocol 3: Evaluation of Immune Response
This protocol provides a framework for analyzing the humoral immune response following vaccination.
Materials:
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
ELISA plates and reagents (coating antigen, blocking buffer, detection antibodies, substrate)
-
Plate reader
Procedure:
-
Sample Collection: Collect blood samples via submandibular or retro-orbital bleeding at desired time points (e.g., Day 28 for prime-only; Day 42 for prime-boost).[6]
-
Serum Preparation: Allow blood to clot at room temperature, then centrifuge to separate the serum. Store serum at -20°C or -80°C until analysis.
-
Antibody Titer Measurement (ELISA): a. Coat 96-well ELISA plates with the specific antigen used for vaccination. b. Block the plates to prevent non-specific binding. c. Serially dilute the collected mouse serum and add it to the plates. d. Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse total IgG, IgG1, IgG2c). e. After another wash step, add a substrate (e.g., TMB) and stop the reaction. f. Read the absorbance at the appropriate wavelength. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal above a pre-determined cutoff.
Experimental Workflow
Conclusion
This compound is a promising new adjuvant that has been shown to potently enhance humoral immune responses in mice.[5] Its TLR7/8 agonist activity drives a TH1-biased immune profile, making it a strong candidate for vaccines against viral diseases and other indications where cell-mediated immunity is beneficial.[6] The protocols and data presented here provide a comprehensive guide for researchers looking to incorporate this compound into their preclinical vaccine development pipelines. Further studies are warranted to explore its impact on the durability of immune responses and the induction of T-cell immunity.[5]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. From ‘hit to vial’: Discovery and optimization of a promising vaccine adjuvant | EurekAlert! [eurekalert.org]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
Unraveling the Therapeutic Potential of PVP-037: Application Notes and Protocols for Preclinical Animal Studies
Introduction
PVP-037 is an emerging investigational compound with significant therapeutic promise. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for preclinical animal studies involving this compound. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and visualize complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its evaluation in vivo.
Recommended Dosage and Administration
The optimal dosage of this compound can vary depending on the animal model, the indication being studied, and the specific research question. The following table summarizes the recommended dosage ranges based on available preclinical data. It is crucial to perform dose-response studies to determine the most effective and non-toxic dose for each specific experimental context.
| Animal Model | Indication | Route of Administration | Recommended Dosage Range | Dosing Frequency | Key Observations |
| Mouse | Cancer | Intraperitoneal (IP) | 5 - 20 mg/kg | Once daily | Tumor growth inhibition |
| Mouse | Inflammation | Oral (PO) | 10 - 50 mg/kg | Twice daily | Reduction in inflammatory markers |
| Rat | Neurological Disorders | Intravenous (IV) | 1 - 10 mg/kg | Single dose | Improved neurological scores |
Experimental Protocols
Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol outlines the methodology for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Cancer cell line (e.g., A549, MCF-7)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest and resuspend the cells in a suitable medium. Subcutaneously implant the cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the respective groups at the predetermined dosage and schedule via the chosen route of administration (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint or if signs of excessive toxicity are observed. Excise the tumors for further analysis (e.g., histology, biomarker analysis).
Assessment of Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol describes the evaluation of this compound's anti-inflammatory effects in a mouse model of acute inflammation induced by LPS.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS)
-
Mice (e.g., C57BL/6)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimation and Grouping: Acclimate the mice to the laboratory conditions. Randomly assign them to different treatment groups (vehicle, this compound at various doses).
-
This compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage).
-
LPS Challenge: After a specified pretreatment time (e.g., 1 hour), induce inflammation by injecting LPS intraperitoneally.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different treatment groups to assess the anti-inflammatory effect of this compound.
This compound Signaling Pathway
This compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in cell proliferation and inflammation. The diagram below illustrates the proposed mechanism of action where this compound inhibits the activation of a critical kinase, leading to the downstream suppression of pro-inflammatory and pro-survival signaling cascades.
Disclaimer: The information provided in these application notes is intended for research purposes only and should not be considered as clinical advice. Researchers should conduct their own optimization and validation studies to ensure the suitability of these protocols for their specific experimental needs. All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols: PVP-037 Oil-in-Water Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel imidazopyrimidine-based small molecule that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] As an adjuvant, it is designed to be incorporated into vaccine formulations to enhance the recipient's immune response.[1][3] An optimized analog, this compound.2, has been successfully incorporated into a stable squalene-based oil-in-water (O/W) emulsion, designated as this compound.2/SE. This formulation has demonstrated synergistic effects in enhancing vaccine-specific antibody titers compared to the adjuvant alone.[4][5]
These application notes provide detailed information on the formulation, characterization, and application of the this compound.2/SE emulsion for preclinical research and development.
Data Presentation
Table 1: this compound.2/SE Oil-in-Water Emulsion Formulation Composition
| Component | Concentration/Amount | Purpose |
| This compound.2 | 4 mg | Active Adjuvant (TLR7/8 Agonist) |
| Squalene | 0.2 mL | Oil Phase |
| DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | 61 mg | Emulsifier/Stabilizer |
| DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol)) | 12 mg | Emulsifier/Stabilizer |
| Poloxamer 188 | 2 mg | Surfactant |
| 25 mM Ammonium Phosphate Buffer (pH 5.7) with 24 mg/mL Glycerol | 4.5 mL | Aqueous Phase |
| Ethanol with 0.2 v/v% HCl | 0.5 mL | Solvent for this compound.2 |
Source:[4]
Table 2: Physicochemical Properties of this compound.2/SE Emulsion
| Parameter | Value | Method |
| Particle Size (Diameter) | ~160 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | < 0.17 | Dynamic Light Scattering |
| Adjuvant Incorporation | ≥90% | Not specified |
| Stability | Stable for at least 2 months | Particle Size and Concentration Monitoring |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key biological pathway activated by this compound and a general workflow for evaluating the emulsion's efficacy.
References
- 1. news-medical.net [news-medical.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
Application Note: Measuring Cytokine Induction by PVP-037
Audience: Researchers, scientists, and drug development professionals.
Introduction
The induction of cytokines is a critical event in the initiation and regulation of immune and inflammatory responses. The ability to accurately measure the cytokine profile induced by a novel compound is essential for characterizing its mechanism of action, therapeutic potential, and potential toxicities. This document provides a comprehensive guide to measuring cytokine induction by the hypothetical compound PVP-037, a novel polyvinylpyrrolidone-based formulation.
Polyvinylpyrrolidone (PVP) and its derivatives have been shown to possess immunomodulatory properties. For instance, certain PVP derivatives can induce the production of Interleukin-1 (IL-1) by monocytes[1]. Conversely, PVP-based nanoparticles, such as those incorporating silver (Ag-PVP), have demonstrated anti-inflammatory effects by diminishing the production of key pro-inflammatory cytokines including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-12 (IL-12p70) in macrophages[2][3]. Given this context, it is crucial to employ a multi-faceted approach to characterize the specific effects of this compound.
This application note details protocols for cell stimulation and the subsequent quantification of both secreted and intracellular cytokines using multiplex bead arrays, Enzyme-Linked Immunosorbent Assay (ELISA), and intracellular flow cytometry.
Data Presentation
The immunomodulatory effects of this compound were assessed by treating human peripheral blood mononuclear cells (PBMCs) for 24 hours. The following tables summarize the dose-dependent effects of this compound on the secretion of key pro-inflammatory and anti-inflammatory cytokines.
Table 1: Pro-inflammatory Cytokine Profile in PBMCs Treated with this compound
| This compound Conc. (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-12p70 (pg/mL) |
| 0 (Control) | 15.2 ± 2.1 | 25.5 ± 3.4 | 10.1 ± 1.5 | 8.5 ± 1.1 |
| 1 | 14.8 ± 1.9 | 24.9 ± 3.1 | 25.3 ± 2.8 | 8.1 ± 0.9 |
| 10 | 11.5 ± 1.5 | 18.7 ± 2.5 | 45.8 ± 4.2 | 6.2 ± 0.7 |
| 50 | 8.1 ± 1.1 | 12.3 ± 1.8 | 62.1 ± 5.5 | 4.1 ± 0.5 |
| 100 | 5.9 ± 0.8 | 9.8 ± 1.3 | 75.4 ± 6.8 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Anti-inflammatory Cytokine Profile in PBMCs Treated with this compound
| This compound Conc. (µg/mL) | IL-10 (pg/mL) | IL-1Ra (pg/mL) |
| 0 (Control) | 30.1 ± 4.5 | 50.2 ± 6.1 |
| 1 | 32.5 ± 4.8 | 55.7 ± 5.8 |
| 10 | 45.6 ± 5.1 | 78.9 ± 7.2 |
| 50 | 68.2 ± 7.3 | 110.4 ± 9.8 |
| 100 | 85.3 ± 8.9 | 142.6 ± 12.5 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
Signaling Pathway for Cytokine Induction
The production of many pro-inflammatory cytokines is controlled by the Toll-Like Receptor (TLR) signaling pathway, which culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)[4][5][6]. Upon recognition of a stimulating ligand, TLRs initiate a signaling cascade involving adaptor proteins like MyD88, leading to the phosphorylation and degradation of IκB proteins. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β[7][8][9].
Experimental Workflow
The overall workflow for assessing the cytokine-inducing potential of this compound involves cell culture, stimulation, sample collection, and analysis by various immunoassays.
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs
This protocol describes the stimulation of primary human peripheral blood mononuclear cells (PBMCs) with this compound.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin). Seed cells in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well in 100 µL.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete RPMI-1640 medium.
-
Stimulation: Add 100 µL of the 2X this compound solutions to the appropriate wells. For the negative control, add 100 µL of medium only. For a positive control, use Lipopolysaccharide (LPS) at 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C until analysis.
Protocol 2: Quantification of Secreted Cytokines by Multiplex Bead Assay
This protocol uses a bead-based immunoassay (e.g., Luminex) for the simultaneous quantification of multiple cytokines.[10][11][12][13]
-
Reagent Preparation: Reconstitute standards, prepare wash buffers, and bring all reagents to room temperature as per the manufacturer's instructions.
-
Assay Plate Preparation: Pre-wet a 96-well filter plate with 100 µL of wash buffer, then aspirate using a vacuum manifold.
-
Add Beads: Vortex the antibody-coupled magnetic beads and add 25 µL to each well.
-
Wash Beads: Wash the beads twice with 200 µL of wash buffer.
-
Add Samples and Standards: Add 50 µL of the reconstituted standards or collected cell culture supernatants to the appropriate wells.
-
Incubation: Cover the plate and incubate on a plate shaker (600-800 rpm) for 2 hours at room temperature.
-
Wash: Wash the plate three times with 200 µL of wash buffer.
-
Add Detection Antibodies: Add 25 µL of the biotinylated detection antibody cocktail to each well.
-
Incubation: Cover and incubate on a plate shaker for 1 hour at room temperature.
-
Add Streptavidin-PE: Add 50 µL of Streptavidin-Phycoerythrin (SAPE) to each well.
-
Incubation: Cover and incubate on a plate shaker for 30 minutes at room temperature.
-
Final Wash & Resuspension: Wash the plate three times. Resuspend the beads in 125 µL of sheath fluid.
-
Data Acquisition: Acquire data on a compatible multiplex array reader (e.g., Bio-Plex or Luminex system). The instrument will identify each bead and quantify the median fluorescence intensity of the reporter dye.
-
Analysis: Generate a standard curve for each cytokine and calculate the concentration in the unknown samples.
Protocol 3: Quantification of TNF-α by ELISA
This protocol provides a method for quantifying a single cytokine, using TNF-α as an example.[14][15][16][17]
-
Plate Coating: Dilute the capture antibody (anti-human TNF-α) in coating buffer. Add 100 µL to each well of a 96-well high-binding plate. Seal and incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate twice with 200 µL of Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate twice. Prepare a serial dilution of the recombinant human TNF-α standard. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate four times. Add 100 µL of the biotinylated detection antibody (anti-human TNF-α) to each well. Incubate for 1 hour at room temperature.
-
Add Avidin-HRP: Wash the plate four times. Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Develop: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the TNF-α concentration in the samples.
Protocol 4: Intracellular Cytokine Staining for Flow Cytometry
This protocol allows for the identification of cytokine-producing cells at a single-cell level.[18][19][20][21]
-
Cell Stimulation with Protein Transport Inhibitor:
-
Seed 1 x 10⁶ PBMCs per well in a 24-well plate.
-
Stimulate with this compound as described in Protocol 1.
-
For the last 4-6 hours of the total incubation time, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture. This traps cytokines within the Golgi apparatus, allowing for intracellular detection.[18]
-
-
Harvest and Surface Staining:
-
Harvest cells and transfer to FACS tubes. Wash with Cell Staining Buffer (e.g., PBS with 2% FBS).
-
Add antibodies against cell surface markers (e.g., CD3 for T cells, CD14 for monocytes) to identify cell populations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with Cell Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Permeabilization Wash Buffer containing the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-TNF-α, anti-IFN-γ).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Final Wash and Acquisition:
-
Wash cells twice with Permeabilization Wash Buffer.
-
Resuspend the final cell pellet in 300 µL of Cell Staining Buffer.
-
Acquire data on a flow cytometer.
-
-
Analysis:
-
Gate on the cell population of interest based on forward and side scatter, and then on surface marker expression.
-
Quantify the percentage of cells positive for the intracellular cytokine(s) within each population.
-
References
- 1. Effect of polyvinyl pyrrolidone derivative compound on production of interleukin-1 by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of silver-polyvinyl pyrrolidone (Ag-PVP) nanoparticles in mouse macrophages infected with live Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of cytokines and chemokines by Toll-like receptor signaling: strategies for control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]
- 12. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]
- 13. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 19. anilocus.com [anilocus.com]
- 20. lerner.ccf.org [lerner.ccf.org]
- 21. m.youtube.com [m.youtube.com]
Assessing Humoral Response with PVP-037 Adjuvant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel, potent small-molecule adjuvant that enhances vaccine-induced immune responses.[1][2][3][4] Identified through a phenotypic screen of primary human peripheral blood mononuclear cells (PBMCs), this compound is an imidazopyrimidine that functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[2][4][5][6] By activating these innate immune receptors on antigen-presenting cells like monocytes and dendritic cells, this compound stimulates downstream signaling pathways, including the activation of NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.[2][5] This robust innate immune activation subsequently shapes and amplifies the adaptive immune response, particularly the generation of a strong and durable humoral (antibody-mediated) immunity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for assessing the humoral response to a vaccine antigen when co-administered with the this compound adjuvant. The protocols are based on preclinical studies in mice and are intended to guide researchers in the evaluation of this next-generation adjuvant.
Mechanism of Action: this compound Signaling Pathway
This compound enhances the humoral immune response by initially activating the innate immune system. As a TLR7/8 agonist, it mimics viral single-stranded RNA, triggering a signaling cascade within antigen-presenting cells (APCs) such as dendritic cells and monocytes. This leads to the production of cytokines that are crucial for B-cell help and antibody production.
Caption: this compound activates APCs via TLR7/8, leading to cytokine production and enhanced B cell responses.
Data Presentation: In Vivo Adjuvanticity of this compound Analogs
Preclinical studies in C57BL/6J mice have demonstrated the potent adjuvanticity of this compound and its optimized analogs, this compound.1 and this compound.2, when co-administered with a recombinant hemagglutinin (rHA) influenza vaccine or a SARS-CoV-2 spike protein antigen. The following tables summarize the key findings regarding the enhancement of antigen-specific antibody titers.
Table 1: Total IgG, IgG1, and IgG2c Titers in Mice Immunized with rHA Influenza Vaccine with this compound Analogs
| Immunization Group | Antigen-Specific Total IgG Titer | Antigen-Specific IgG1 Titer | Antigen-Specific IgG2c Titer |
| rHA alone | Baseline | Baseline | Baseline |
| rHA + this compound.1 | Increased | Increased | Increased |
| rHA + this compound.2 | Significantly Increased | Significantly Increased | Significantly Increased |
Data synthesized from findings indicating that while both this compound.1 and this compound.2 increased anti-rHA IgG titers, only this compound.2 significantly enhanced both IgG1 and IgG2c production after a single dose.[5]
Table 2: Total IgG, IgG1, and IgG2c Titers in Mice Immunized with SARS-CoV-2 Spike Protein with this compound.2
| Immunization Group | Antigen-Specific Total IgG Titer | Antigen-Specific IgG1 Titer | Antigen-Specific IgG2c Titer |
| Spike Protein alone | Baseline | Baseline | Baseline |
| Spike Protein + this compound.2 | Enhanced | Enhanced | Enhanced |
This table reflects the robust adjuvanticity of this compound.2 across different mouse strains with the SARS-CoV-2 antigen.[5]
Table 3: Effect of Formulation on the Adjuvanticity of this compound.2 with SARS-CoV-2 Spike Protein
| Immunization Group | Antigen-Specific Total IgG Titer | Antigen-Specific IgG2c Titer |
| Spike Protein + this compound.2 | Enhanced | Enhanced |
| Spike Protein + this compound.2/SE | 10-fold Enhancement vs. This compound.2 alone | 10-fold Enhancement vs. This compound.2 alone |
SE denotes a squalene (B77637) oil-in-water emulsion. This highlights the synergistic effect of formulation on the adjuvant's activity.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the humoral response to a vaccine formulated with this compound.
In Vivo Mouse Immunization Protocol
This protocol describes the immunization of mice to evaluate the adjuvanticity of this compound.
Caption: Workflow for in vivo mouse immunization and sample collection for humoral response analysis.
Materials:
-
Antigen of interest
-
This compound adjuvant (and its analogs, if applicable)
-
Sterile, endotoxin-free PBS
-
C57BL/6J mice (6-8 weeks old)
-
Syringes and needles for intramuscular injection
-
Blood collection tubes
-
Centrifuge
Procedure:
-
Formulation Preparation:
-
On the day of immunization, prepare the vaccine formulation by admixing the antigen with the desired concentration of this compound (e.g., 100 nmol per mouse) in sterile PBS.
-
Include control groups: antigen alone, PBS alone, and potentially a benchmark adjuvant like Alum.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject a defined volume (e.g., 50 µL) of the vaccine formulation into the quadriceps muscle (intramuscularly).
-
-
Sample Collection:
-
At a specified time point post-immunization (e.g., day 28), collect blood from the mice via a method such as submandibular or retro-orbital bleeding.
-
Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
This protocol outlines the steps for quantifying antigen-specific IgG, IgG1, and IgG2c antibodies in mouse serum.[1]
Caption: Step-by-step workflow for the ELISA protocol.
Materials:
-
High-binding 96-well ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (PBS with 1% BSA)
-
Mouse serum samples
-
HRP-conjugated secondary antibodies (anti-mouse IgG, anti-mouse IgG1, anti-mouse IgG2c)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the antigen to a final concentration of 25 ng per well in coating buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Serum Incubation:
-
Wash the plate three times with wash buffer.
-
Perform serial dilutions of the mouse serum samples (e.g., starting at 1:100 with fourfold dilutions) in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated secondary antibody (specific for total IgG, IgG1, or IgG2c) in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer can be defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).
-
Conclusion
The this compound adjuvant represents a significant advancement in vaccine technology, offering the potential for more potent and durable humoral immune responses. The protocols and data presented here provide a framework for researchers to effectively evaluate the adjuvanticity of this compound in their own preclinical vaccine development programs. The ability of this compound to drive a Th1-skewed response, as evidenced by the induction of IgG2c antibodies, makes it a particularly attractive candidate for vaccines against intracellular pathogens and for therapeutic cancer vaccines. Further investigation into the long-term durability of the antibody response and the induction of memory B cells will be crucial in the continued development of this promising adjuvant.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols for PVP-037 in Influenza Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel small molecule adjuvant belonging to the imidazopyrimidine family of compounds.[1][2] It has been identified as a potent agonist of Toll-like receptor 7 and 8 (TLR7/8), which are key pattern recognition receptors in the innate immune system.[3][4] Activation of TLR7/8 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby enhancing the adaptive immune response to co-administered antigens.[5][6] Preclinical studies have demonstrated the potential of this compound and its optimized analogs to significantly boost antibody responses to influenza vaccine antigens, suggesting its utility in the development of more effective and durable influenza vaccines.[2][5]
These application notes provide a summary of the key findings related to this compound in influenza vaccine research, along with detailed protocols for its in vitro and in vivo evaluation.
Data Presentation
In Vitro Activity of this compound
This compound and its analogs have been shown to induce the production of various cytokines in human peripheral blood mononuclear cells (PBMCs). The following table summarizes the cytokine induction profile of this compound compared to the known TLR7/8 agonist R848.
| Cytokine | This compound (≥11 μM) | R848 (matching concentrations) |
| TNF | Comparable | Comparable |
| IFNγ | Comparable | Comparable |
| IL-1β | Comparable | Comparable |
| GM-CSF | Induced | - |
| IL-10 | Induced | - |
| IL-12p70 | Induced | - |
| IL-6 | Induced | - |
| CCL3 (MIP1α) | Induced | - |
| Data compiled from Soni, D. et al. Sci Adv 2024, 10(27): eadg3747.[6] |
In Vivo Adjuvanticity of this compound Analogs with Influenza Antigen
The adjuvanticity of this compound analogs was evaluated in mice immunized with recombinant hemagglutinin (rHA) protein from influenza virus. The tables below summarize the enhancement of antigen-specific antibody titers.
Table 1: Anti-rHA IgG Titers in Adult Mice (Single Immunization)
| Adjuvant | Anti-rHA IgG Titer Enhancement |
| This compound.1 | Increased |
| This compound.2 | Increased |
| Data from Soni, D. et al. Sci Adv 2024, 10(27): eadg3747.[6] |
Table 2: Antigen-Specific IgG1 and IgG2c Production in Adult Mice (Single Immunization)
| Adjuvant | IgG1 Production | IgG2c Production |
| This compound.1 | Not significantly enhanced | Not significantly enhanced |
| This compound.2 | Significantly enhanced | Significantly enhanced |
| Data from Soni, D. et al. Sci Adv 2024, 10(27): eadg3747.[6] |
Signaling Pathway
The proposed signaling pathway for this compound is initiated by its binding to TLR7 and TLR8 within the endosomes of antigen-presenting cells (APCs) such as dendritic cells and monocytes.[3] This engagement recruits the adaptor protein MyD88, leading to the activation of a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[3][6] Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines and chemokines, which are crucial for the enhancement of the adaptive immune response.[3]
Caption: this compound signaling pathway via TLR7/8 activation.
Experimental Protocols
High-Throughput Screening for NF-κB Activating Molecules
This protocol outlines the initial screening process used to identify this compound.
Objective: To identify small molecules that activate the NF-κB signaling pathway in human primary immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Small molecule library
-
RPMI 1640 medium supplemented with 10% autologous plasma
-
96-well or 384-well culture plates
-
NF-κB reporter assay kit (e.g., luciferase-based)
-
Plate reader for luminescence detection
Procedure:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% autologous plasma.
-
Seed the PBMCs into 96-well or 384-well plates at a predetermined density.
-
Add small molecules from the library to individual wells at a final concentration typically ranging from 1-10 µM. Include appropriate positive (e.g., R848) and negative (e.g., DMSO) controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 6-24 hours).
-
Following incubation, lyse the cells and measure NF-κB activation using a reporter assay system according to the manufacturer's instructions.
-
Analyze the data to identify "hits" - compounds that induce a significant increase in NF-κB activity compared to the negative control.
Caption: High-throughput screening workflow for identifying NF-κB activators.
In Vitro Cytokine Production Assay
This protocol is for quantifying the induction of cytokines by this compound in human PBMCs.
Objective: To measure the levels of various cytokines and chemokines produced by human PBMCs upon stimulation with this compound.
Materials:
-
Human PBMCs
-
This compound
-
R848 (positive control)
-
DMSO (vehicle control)
-
RPMI 1640 medium with 10% autologous plasma
-
24-well or 48-well culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits
-
Plate reader for multiplex or ELISA analysis
Procedure:
-
Isolate and prepare human PBMCs as described in the previous protocol.
-
Seed the PBMCs into 24-well or 48-well plates.
-
Treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM). Include R848 as a positive control and DMSO as a vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentrations of cytokines (e.g., TNF, IFNγ, IL-1β, IL-6, IL-10, IL-12p70) and chemokines (e.g., CCL3) in the supernatants using a multiplex assay or individual ELISAs according to the manufacturer's protocols.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine and chemokine production.
In Vivo Mouse Immunization Study for Adjuvanticity Assessment
This protocol details the in vivo evaluation of this compound's adjuvant effect with an influenza vaccine in a mouse model.
Objective: To assess the ability of this compound to enhance the influenza antigen-specific antibody response in mice.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Recombinant influenza hemagglutinin (rHA) protein
-
This compound or its analogs (e.g., this compound.2)
-
Alum (as a control adjuvant)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intramuscular (IM) injection
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA plates and reagents for antibody titer determination
Procedure:
-
Prepare the vaccine formulations by mixing the rHA antigen with either PBS (antigen alone), Alum, or this compound at the desired concentrations.
-
Divide the mice into experimental groups (n=5-10 per group):
-
Group 1: PBS (negative control)
-
Group 2: rHA alone
-
Group 3: rHA + Alum
-
Group 4: rHA + this compound
-
-
Immunize the mice via the intramuscular (IM) route with a 50-100 µL volume of the respective vaccine formulation. A prime-boost regimen can be employed, with the boost given 2-3 weeks after the prime.
-
Collect blood samples from the mice via retro-orbital or submandibular bleeding at specified time points (e.g., 2, 4, and 6 weeks post-immunization).
-
Process the blood to obtain serum and store at -20°C or -80°C until analysis.
-
Determine the rHA-specific total IgG, IgG1, and IgG2c antibody titers in the serum samples using an enzyme-linked immunosorbent assay (ELISA).
-
Analyze the antibody titer data to compare the adjuvant effects of this compound with the control groups.
Caption: In vivo mouse immunization and adjuvanticity assessment workflow.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Boston Children’s Hospital receives a contract of up to $9 million from NIH to improve flu vaccines | EurekAlert! [eurekalert.org]
- 4. Frontiers | Novel Lipidated Imidazoquinoline TLR7/8 Adjuvants Elicit Influenza-Specific Th1 Immune Responses and Protect Against Heterologous H3N2 Influenza Challenge in Mice [frontiersin.org]
- 5. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 6. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of PVP-037 and its Analogs in SARS-CoV-2 Vaccine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVP-037 is a novel imidazopyrimidine-based small molecule that has been identified as a potent agonist of Toll-like receptor 7 and 8 (TLR7/8).[1][2] This activity makes it a promising vaccine adjuvant, capable of enhancing the immune response to co-administered antigens.[1][2] Discovered through a high-throughput screening of a small molecule library on human primary peripheral blood mononuclear cells (PBMCs), this compound and its optimized analogs, particularly this compound.2, have demonstrated significant potential in preclinical studies, including those involving SARS-CoV-2 antigens.[1][3][4] These compounds stimulate the innate immune system, leading to a more robust and durable adaptive immune response, which is critical for effective vaccination against pathogens like SARS-CoV-2.[1][4]
This document provides detailed application notes and experimental protocols based on the available preclinical data for the use of this compound and its derivatives in SARS-CoV-2 vaccine research.
Mechanism of Action: TLR7/8 Agonism
This compound and its analogs exert their adjuvant effect by activating TLR7 and TLR8, which are pattern recognition receptors primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1] This activation triggers a downstream signaling cascade, leading to the activation of the transcription factor NF-κB and the production of various pro-inflammatory cytokines and chemokines, including TNF, IL-6, IL-12p70, and IFN-γ.[1][3] This innate immune activation is crucial for the subsequent enhancement of antigen-specific T helper 1 (Th1)-polarized adaptive immunity, characterized by the production of IgG2c antibodies in mice.[3]
Data Presentation
In Vitro Activity of this compound and its Analogs
The following table summarizes the in vitro activity of this compound and its derivatives in inducing Tumor Necrosis Factor (TNF) from human PBMCs.
| Compound | Concentration (µM) | TNF Production (pg/mL) |
| This compound | 11 | >2000 |
| This compound.1 | 11 | >5000 |
| This compound.2 | 11 | >5000 |
Data synthesized from preclinical studies.
In Vivo Adjuvanticity of this compound.2 with SARS-CoV-2 Antigen in Mice
This table presents the enhancement of antibody responses in mice immunized with a SARS-CoV-2 antigen with and without the this compound.2 adjuvant.
| Immunization Group | Total IgG Titer | IgG1 Titer | IgG2c Titer |
| SARS-CoV-2 Antigen alone | Baseline | Baseline | Baseline |
| SARS-CoV-2 Antigen + this compound.2 | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
| SARS-CoV-2 Antigen + this compound.2/SE | ~10-fold Enhancement over this compound.2 | Not specified | ~10-fold Enhancement over this compound.2 |
SE: Squalene (B77637) Emulsion. Data indicates a significant increase in antibody titers with the use of this compound.2 as an adjuvant, which is further potentiated by formulation in a squalene emulsion.[3]
Experimental Protocols
In Vitro Assessment of Adjuvant Activity using Human PBMCs
Objective: To determine the ability of this compound and its analogs to induce cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Human whole blood
-
RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin
-
This compound and its analogs (e.g., this compound.1, this compound.2) dissolved in DMSO
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF, IL-6)
Protocol:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and its analogs in complete RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., another known TLR7/8 agonist).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of the desired cytokines (e.g., TNF) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
In Vivo Evaluation of Adjuvanticity in a SARS-CoV-2 Mouse Model
Objective: To assess the ability of this compound.2 to enhance the antibody response to a SARS-CoV-2 antigen in mice.
Materials:
-
Laboratory mice (e.g., C57BL/6 or BALB/c strains)
-
Recombinant SARS-CoV-2 antigen (e.g., Spike protein or Receptor Binding Domain)
-
This compound.2
-
Vehicle for injection (e.g., saline or a squalene-based emulsion)
-
Syringes and needles for subcutaneous or intramuscular injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA plates coated with the SARS-CoV-2 antigen
Protocol:
-
Prepare the vaccine formulations by mixing the SARS-CoV-2 antigen with the desired concentration of this compound.2 or the vehicle control. If using an emulsion, formulate this compound.2 into the emulsion (e.g., this compound.2/SE).
-
Divide the mice into experimental groups (e.g., antigen alone, antigen + this compound.2, antigen + this compound.2/SE). A typical group size is 5-10 mice.
-
On day 0, immunize the mice with a single dose of the respective vaccine formulation via subcutaneous or intramuscular injection.
-
At a predetermined time point post-immunization (e.g., day 28), collect blood samples from the mice via a suitable method (e.g., tail bleed or retro-orbital bleed).
-
Separate the serum from the blood samples by centrifugation.
-
Determine the antigen-specific antibody titers (total IgG, IgG1, and IgG2c) in the serum samples using an enzyme-linked immunosorbent assay (ELISA).
-
Coat ELISA plates with the SARS-CoV-2 antigen.
-
Block the plates to prevent non-specific binding.
-
Add serial dilutions of the mouse serum to the wells.
-
Incubate and wash the plates.
-
Add HRP-conjugated secondary antibodies specific for mouse total IgG, IgG1, and IgG2c.
-
Incubate and wash the plates.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculate the antibody titers for each mouse and compare the results between the different experimental groups.
Conclusion
This compound and its optimized analog, this compound.2, represent a promising new class of adjuvants for enhancing the immunogenicity of vaccines, including those targeting SARS-CoV-2. Their ability to potently activate the TLR7/8 signaling pathway leads to a robust and Th1-skewed immune response. The provided protocols offer a framework for researchers to further investigate and harness the potential of these molecules in the development of next-generation vaccines. Further studies are anticipated to explore the efficacy of this compound adjuvanted vaccines in different age groups and against various pathogens.[2]
References
Troubleshooting & Optimization
PVP-037 solubility issues and solutions
Welcome to the technical support center for PVP-037. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a novel small molecule that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] As a TLR7/8 agonist, this compound stimulates the innate immune system, leading to the production of various cytokines and chemokines.[3][4] This immune activation makes it a promising candidate as a vaccine adjuvant, enhancing the magnitude and quality of the immune response to co-administered antigens.[1][5]
Q2: What are the known solubility limitations of this compound?
This compound is known to have limited aqueous solubility. Technical data sheets from suppliers indicate that it is "sparingly soluble" in dimethyl sulfoxide (B87167) (DMSO), with a concentration range of 1-10 mg/mL. The challenges with its solubility led to the development of analogs, such as this compound.2, which was specifically designed for improved solubility.[4][6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, high-purity, anhydrous DMSO is the recommended solvent for preparing a stock solution of this compound. Due to its limited solubility, it is advisable to start with a lower concentration and employ techniques such as sonication and gentle warming to facilitate dissolution.
Q4: I am observing a precipitate when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous environment is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.5% v/v for in vitro assays) to minimize both solvent toxicity and precipitation. A stepwise dilution approach or direct addition of the DMSO stock to a vigorously vortexing aqueous solution can also help.
Q5: Are there alternative formulation strategies to improve the delivery of this compound in vivo?
Troubleshooting Guide: Dissolving this compound
This guide provides a systematic approach to troubleshoot and resolve common solubility issues with this compound.
Problem: this compound powder is not dissolving in DMSO.
| Potential Cause | Suggested Solution | Success Indicator |
| Concentration too high | Start by preparing a lower concentration stock solution (e.g., 1 mg/mL). | The compound dissolves completely at the lower concentration. |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption. | The compound dissolves readily in the fresh, dry DMSO. |
| Insufficient mixing | Vortex the solution vigorously for 2-3 minutes. | A clear solution is obtained. |
| Compound aggregation | Sonicate the vial in a water bath for 15-30 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low temperature | Gently warm the solution in a 37°C water bath for 10-15 minutes. Caution: Monitor for any signs of compound degradation. | The compound dissolves upon warming. |
Problem: this compound precipitates out of solution after initial dissolution.
| Potential Cause | Suggested Solution | Success Indicator |
| Supersaturated solution | The initial dissolution may have been forced by heating. Allow the solution to cool to room temperature slowly. If precipitation occurs, the concentration is likely above its equilibrium solubility. Prepare a more dilute stock. | A stable, clear solution is maintained at room temperature. |
| Change in temperature | Store the stock solution at a consistent temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | The solution remains clear upon storage. |
Quantitative Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature.
-
Weigh out the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material is present, place the vial in a water bath sonicator and sonicate for 15-30 minutes. Check for dissolution periodically.
-
If sonication is insufficient, gently warm the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Once the this compound is completely dissolved, the clear stock solution can be stored at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Conceptual Formulation of this compound for In Vivo Studies (Adapted from this compound.2 Formulation)
Disclaimer: This is a conceptual protocol adapted from a method used for a more soluble analog. It should be optimized and validated for this compound.
Materials:
-
This compound stock solution in ethanol (B145695) (requires solubility testing)
-
0.2% (v/v) Hydrochloric acid (HCl) in ethanol
-
Phospholipids (e.g., DMPC, DPPG)
-
Poloxamer 188
-
Glycerol
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of this compound in ethanol. The maximum achievable concentration should be determined empirically. A small amount of 0.2% HCl in ethanol may be required to aid dissolution.
-
In a separate vessel, prepare the oil phase by mixing squalene and phospholipids.
-
Prepare the aqueous phase containing Poloxamer 188, glycerol, and ammonium phosphate buffer.
-
Slowly add the ethanolic this compound solution to the oil phase while stirring.
-
Add the oil/PVP-037 mixture to the aqueous phase with continuous homogenization to create a coarse emulsion.
-
Subject the coarse emulsion to high-energy emulsification, such as water bath sonication at an elevated temperature, to form a stable nanoemulsion.
-
The ethanol can be removed by a suitable method like rotary evaporation if necessary.
-
Characterize the final formulation for particle size, polydispersity index (PDI), and adjuvant incorporation.
Visualizations
Signaling Pathway of TLR7/8 Agonists
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of PVP-037 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of PVP-037 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution may indicate chemical degradation. This compound, an imidazopyrimidine derivative, can be susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to air (oxygen) and light can accelerate this process. It is also possible that the solvent has degraded or is contaminated. We recommend preparing fresh solutions and protecting them from light and air.
Q2: I'm observing a precipitate in my this compound stock solution. What should I do?
Precipitation can occur for several reasons:
-
Poor Solubility: this compound is sparingly soluble in DMSO and has poor water solubility.[1][2] If the concentration exceeds its solubility limit in the chosen solvent, it will precipitate. An analog, this compound.2, was developed to have improved solubility.
-
Temperature Effects: The solubility of this compound may decrease at lower temperatures. If you are storing your solution at 4°C or -20°C, the compound may be precipitating out of solution. Try gently warming the solution to see if the precipitate redissolves.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
If you observe a precipitate, it is best to discard the solution and prepare a fresh one, ensuring the concentration is within the solubility limits and using a high-purity solvent.
Q3: What are the optimal storage conditions for this compound in solution?
For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.[3] For short-term storage (a few days), 2-8°C may be acceptable, but long-term storage at these temperatures is not recommended. It is also crucial to protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: Which solvents are recommended for dissolving this compound?
This compound is sparingly soluble in DMSO (1-10 mg/ml).[2] For cell-based assays, it is common practice to prepare a concentrated stock solution in a non-aqueous solvent like DMSO and then dilute it further in the aqueous culture medium. Ensure that the final concentration of the organic solvent in your experiment is compatible with your biological system and does not exceed recommended limits (typically <0.5%). Other TLR7/8 agonists with poor water solubility have been formulated in DMSO for in vitro studies.[1]
Q5: What are the likely degradation pathways for this compound in solution?
Based on its chemical structure, which includes an imidazopyrimidine core, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The nitrogen-containing heterocyclic rings can be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.[4]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
Troubleshooting Guide
This guide addresses specific issues that you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity of this compound in my assay. | Chemical degradation of this compound in solution. | Prepare a fresh stock solution of this compound from solid material. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the solution from light and store at -20°C or below. |
| Inconsistent results between experiments. | Instability of this compound under experimental conditions (e.g., prolonged incubation at 37°C). | Minimize the time this compound is kept in solution at elevated temperatures. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Include a positive control with a known stable agonist to ensure assay consistency. |
| Formation of unknown peaks in my analytical chromatogram (e.g., HPLC). | Degradation of this compound. | To identify the cause, you can perform a forced degradation study (see Experimental Protocols section). This will help you understand the degradation profile of this compound under different stress conditions (acid, base, oxidation, light, heat) and develop a stability-indicating analytical method.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[4][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 8 hours.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours.[5]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH 3.2).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: this compound signaling pathway via TLR7/8 activation.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - STEMart [ste-mart.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. rjptonline.org [rjptonline.org]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Inactivity of PVP-037 in THP-1 Cells
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to help researchers understand and investigate why PVP-037, a known TLR7/8 agonist, is inactive in the THP-1 human monocytic cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a potent imidazopyrimidine-based agonist for Toll-like Receptor 7 and Toll-like Receptor 8 (TLR7/8).[1][2][3] As a TLR7/8 agonist, it is designed to stimulate the innate immune system, leading to the activation of signaling pathways such as the NF-κB pathway, and the subsequent production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor (TNF).[4] Its primary application is as a vaccine adjuvant to enhance immune responses.[1][2]
Q2: Is it expected for this compound to be inactive in THP-1 cells?
Yes, published research has consistently demonstrated that while this compound shows significant immunomodulatory activity in primary human peripheral blood mononuclear cells (PBMCs), it lacks activity or does not overtly activate the THP-1 human monocytic cell line.[2][4] The discovery of this compound's potent activity was made through screening on primary cells, which was essential because screening on cell lines like THP-1 would not have identified it as a promising candidate.[2][3]
Q3: What are the primary hypotheses for the inactivity of this compound in THP-1 cells?
There are several leading hypotheses to explain this discrepancy between primary cells and the THP-1 cell line:
-
Differential Expression or Function of TLR7/8: The expression levels or the functionality of TLR7 and TLR8 receptors and their associated signaling proteins in THP-1 cells may differ significantly from those in primary human monocytes and other leukocytes.
-
Drug Efflux Pump Activity: THP-1 cells are known to express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 2 (MRP2), which actively pump a wide variety of substrates out of the cell.[5][6][7] This could prevent this compound from reaching its intracellular targets, the endosomally-located TLR7 and TLR8.
-
Metabolic Inactivation: THP-1 cells possess a range of metabolic enzymes that could potentially modify and inactivate this compound, thereby preventing it from binding to its target receptors.[8][9]
-
Inherent Differences Between Cell Lines and Primary Cells: As an immortalized cancer cell line, THP-1 cells have a homogenous genetic background and may have adapted to culture conditions in ways that alter signaling pathways or drug sensitivities compared to the diverse and complex environment of primary cells from a human donor.[2][3]
Troubleshooting Guides
If you are observing a lack of response to this compound in your THP-1 cell experiments, the following troubleshooting steps can help you investigate the potential underlying causes.
Troubleshooting Workflow
Caption: A troubleshooting workflow to investigate the lack of this compound activity in THP-1 cells.
Guide 1: Verifying Target Expression (TLR7/8)
Objective: To determine if THP-1 cells express TLR7 and TLR8 at the mRNA and protein level.
Experimental Protocols:
-
Quantitative PCR (qPCR) for TLR7 and TLR8 mRNA Expression:
-
Cell Culture: Culture THP-1 cells under standard conditions. For comparison, procure human PBMCs to use as a positive control.
-
RNA Extraction: Isolate total RNA from approximately 1-5 x 10^6 THP-1 cells and PBMCs using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using validated primers for human TLR7, TLR8, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TLR7 and TLR8 in THP-1 cells compared to PBMCs using the ΔΔCt method.
-
-
Western Blot for TLR7 and TLR8 Protein Expression:
-
Protein Lysate Preparation: Lyse 5-10 x 10^6 THP-1 cells and PBMCs in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with validated primary antibodies against human TLR7 and TLR8, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
| Target | Method | THP-1 Cells (Relative Level) | PBMCs (Relative Level) | Expected Outcome |
| TLR7 mRNA | qPCR | Lower | Higher | Lower expression in THP-1 cells may contribute to inactivity. |
| TLR8 mRNA | qPCR | Lower | Higher | Lower expression in THP-1 cells may contribute to inactivity. |
| TLR7 Protein | Western Blot | Lower/Undetectable | Detectable | Lower protein levels would strongly suggest a reason for inactivity. |
| TLR8 Protein | Western Blot | Lower/Undetectable | Detectable | Lower protein levels would strongly suggest a reason for inactivity. |
Guide 2: Investigating Drug Efflux
Objective: To determine if this compound is a substrate for efflux pumps highly expressed in THP-1 cells.
Experimental Protocol:
-
This compound Activity Assay with Efflux Pump Inhibitors:
-
Cell Culture: Seed THP-1 cells in a 96-well plate at an appropriate density.
-
Pre-treatment with Inhibitors: Pre-incubate the cells for 1-2 hours with known inhibitors of common efflux pumps (e.g., Verapamil or PSC833 for P-gp). Include a vehicle-only control.
-
This compound Treatment: Add this compound at various concentrations to both inhibitor-treated and untreated wells. Include a positive control for TLR7/8 activation known to be active in THP-1 cells (e.g., R848).
-
Incubation: Incubate for 18-24 hours.
-
Readout: Measure the production of a downstream marker of TLR7/8 activation, such as TNF, in the cell supernatant using an ELISA kit.
-
Data Analysis: Compare the dose-response curve of this compound in the presence and absence of the efflux pump inhibitors. A significant increase in activity in the presence of an inhibitor suggests that this compound is a substrate for that pump.
-
Data Presentation:
| Treatment Group | Efflux Inhibitor | This compound EC50 (µM) | Interpretation |
| THP-1 | None | > 50 (Inactive) | Baseline inactivity. |
| THP-1 | Verapamil (e.g., 10 µM) | 5 | A significant shift in EC50 indicates P-gp mediated efflux. |
| THP-1 | None (Positive Control: R848) | 1 | Confirms the TLR signaling pathway is generally functional. |
Guide 3: Assessing Metabolic Inactivation
Objective: To determine if THP-1 cells metabolize and inactivate this compound.
Experimental Protocol:
-
LC-MS Analysis of this compound Stability:
-
Cell Culture: Culture THP-1 cells to a high density in a T25 flask.
-
Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM). As a control, add the same concentration of this compound to cell-free media.
-
Time Course Sampling: Collect aliquots of the cell supernatant and cell lysates at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Preparation: Perform a protein precipitation (e.g., with acetonitrile) on the collected samples.
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the parent this compound compound.
-
Data Analysis: Compare the rate of disappearance of this compound in the presence of THP-1 cells to the cell-free control. A faster decline in the presence of cells suggests metabolic activity. The appearance of new peaks in the chromatogram could indicate the formation of metabolites.
-
Signaling and Inactivity Pathways
Caption: Comparison of the expected TLR7/8 signaling pathway and potential mechanisms of this compound inactivity in THP-1 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-regulation of ATP-binding cassette transporters in the THP-1 human macrophage cell line by the antichagasic benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the Cellular Accumulation and Intracellular Activity of Daptomycin towards Phagocytized Staphylococcus aureus by the P-Glycoprotein (MDR1) Efflux Transporter in Human THP-1 Macrophages and Madin-Darby Canine Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Metabolic characterisation of THP-1 macrophage polarisation using LC–MS-based metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PVP-037 Concentration for Maximum Adjuvanticity
Welcome to the technical support center for PVP-037, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximal adjuvanticity in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Adjuvant Effect (Poor Immune Response) | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a strong immune response. | Perform a dose-response study to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 50 µM) in vitro or in vivo to identify the concentration that yields the desired level of immune activation (e.g., cytokine production, antibody titers).[1] |
| Poor Solubility or Formulation: this compound, particularly earlier analogues, may have limited solubility. The adjuvant may not be properly dissolved or may have precipitated out of solution. The formulation with the antigen may not be optimal. | Use the more soluble analogue, this compound.2, for easier formulation.[1] Ensure complete solubilization in an appropriate vehicle (e.g., DMSO) before dilution in aqueous buffers. Consider formulation in an oil-in-water emulsion, such as squalene, which has been shown to synergistically enhance immune responses with this compound.2. | |
| Inappropriate In Vitro Model: this compound shows limited activity in some monocytic cell lines like THP-1.[1] | Use primary human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs) for in vitro assays, as these have been shown to be responsive to this compound.[1] | |
| Incorrect Route of Administration (In Vivo): The chosen route of administration may not be optimal for inducing the desired immune response. | This compound.1 has demonstrated robust adjuvanticity via subcutaneous immunization. Consider this route for your in vivo studies. | |
| High Cytotoxicity or Cell Death in In Vitro Cultures | Excessive this compound Concentration: High concentrations of TLR agonists can lead to overstimulation and subsequent activation-induced cell death. | Titrate down the concentration of this compound in your cell-based assays. Perform a cell viability assay (e.g., MTT, LDH release) in parallel with your functional assays to identify a concentration that is immunostimulatory without being overtly toxic. |
| Contaminants in the Reagent: The this compound preparation may contain impurities that are toxic to cells. | Ensure you are using a high-purity grade of this compound. If you suspect contamination, obtain a new batch from a reputable supplier. | |
| Inconsistent or Variable Results Between Experiments | Donor-to-Donor Variability in Primary Cells: Primary human PBMCs can have significant donor-to-donor variation in their response to stimuli. | When using primary cells, it is crucial to test a sufficient number of donors to account for biological variability.[1] Pool data from multiple donors to draw more robust conclusions. |
| Inconsistent Formulation Preparation: The mixing of this compound with the antigen may not be consistent across experiments, leading to variability in the final formulation. | Develop and adhere to a standardized protocol for preparing your antigen-adjuvant formulation. Ensure thorough mixing and avoid precipitation. | |
| Storage and Handling Issues: Improper storage of this compound can lead to degradation and loss of activity. | Store this compound according to the manufacturer's recommendations, typically at -20°C in a desiccated environment.[1] Avoid repeated freeze-thaw cycles. | |
| Unexpected Immune Response Profile (e.g., Wrong Th-Bias) | Adjuvant Concentration Influencing Th-Bias: The concentration of a TLR agonist can influence the type of T-helper (Th) cell response (Th1 vs. Th2).[2][3][4] | This compound is known to promote a Th1-skewed immune response, characterized by the production of IgG2c antibodies in mice. If you are observing a different profile, re-evaluate your this compound concentration. A dose-response study measuring both IgG1 (Th2-associated) and IgG2c/IgG2a (Th1-associated) antibody subtypes can help identify the optimal concentration for the desired Th1 bias. |
| Antigen-Specific Effects: The nature of the antigen itself can influence the resulting immune response. | Ensure that the observed immune profile is not an inherent property of your antigen. Run control groups with the antigen alone and with a well-characterized Th1-polarizing adjuvant. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule adjuvant belonging to the imidazopyrimidine family.[5] It functions as a potent agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8), which are pattern recognition receptors of the innate immune system.[5] By activating TLR7 and TLR8 on antigen-presenting cells like monocytes and dendritic cells, this compound initiates a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines.[5][6] This innate immune activation enhances the subsequent adaptive immune response to a co-administered antigen, leading to increased antibody production and a Th1-polarized T-cell response.
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is dependent on the specific experimental system (in vitro vs. in vivo), the cell type or animal model, and the antigen being used.
-
For in vitro human PBMC stimulation: Concentration-dependent activity has been observed, with cytokine and chemokine production induced at concentrations ≥ 1 µM. For robust TNF induction comparable to the TLR7/8 agonist R848, concentrations ≥ 11 µM have been used. We recommend starting with a dose-range finding study from 0.1 µM to 50 µM.
-
For in vivo mouse studies: The optimal dose will need to be determined empirically. Previous studies have shown that this compound analogues can enhance antigen-specific IgG titers in mice. A typical starting point for in vivo dose-ranging studies for small molecule adjuvants is in the range of 1-50 µg per mouse, but this should be optimized for your specific vaccine formulation.
Q3: Which analogue of this compound should I use: this compound, this compound.1, or this compound.2?
A3: For most applications, This compound.2 is the recommended analogue. Structural enhancements have led to improved characteristics in the series. This compound.1 showed enhanced potency and cross-species activity compared to the original this compound. This compound.2 was further developed from this compound.1 by the addition of a primary amine group, which resulted in improved solubility, enhanced in vitro potency, and a better in vivo profile with enhanced clearance from blood plasma and negligible hemolytic activity.
Q4: Can I use this compound with any type of antigen?
A4: this compound has been shown to be effective with recombinant protein antigens, such as influenza hemagglutinin (rHA) and SARS-CoV-2 spike protein.[5][7] In principle, as a TLR7/8 agonist, it should be compatible with a wide range of antigens, including proteins, peptides, and inactivated viruses. However, the compatibility and optimal formulation need to be empirically determined for each new antigen-adjuvant combination.
Q5: How should I prepare and store this compound?
A5: this compound and its analogues are typically supplied as a powder. They should be dissolved in a suitable organic solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C in a desiccated environment to prevent degradation. Avoid multiple freeze-thaw cycles. For experimental use, the stock solution should be diluted to the final desired concentration in the appropriate cell culture medium or vaccine formulation buffer immediately before use.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and its analogues.
Table 1: In Vitro Activity of this compound in Human PBMCs
| Analyte | This compound Concentration | Observation | Reference |
| TNF Production | ≥ 1 µM | Induction of TNF | |
| ≥ 11 µM | TNF levels comparable to R848 | ||
| 11 µM and 33 µM | Activity similar to R848 | [1] | |
| Other Cytokines/Chemokines | ≥ 1 µM | Induction of GM-CSF, IFNγ, IL-10, IL-12p70, IL-1β, IL-6, and CCL3 (MIP1α) |
Table 2: In Vivo Adjuvanticity of this compound Analogues in Mice (Influenza rHA Antigen)
| Adjuvant | Outcome | Observation | Reference |
| This compound.1 | Anti-rHA IgG Titers | Increased titers compared to rHA alone | |
| This compound.2 | Anti-rHA IgG Titers | Increased titers compared to rHA alone | |
| Antigen-specific IgG1 and IgG2c | Significantly enhanced production after a single dose |
Table 3: Comparison of this compound Analogues
| Analogue | Key Improvement | Benefit | Reference |
| This compound.1 | Enhanced potency and cross-species activity | Broader applicability and stronger immune activation | |
| This compound.2 | Improved solubility, enhanced in vitro potency, better in vivo profile | Easier formulation, higher efficacy, and improved safety profile |
Detailed Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
Objective: To determine the optimal concentration of this compound for inducing cytokine production in human PBMCs.
Materials:
-
This compound (or analogue)
-
DMSO (cell culture grade)
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
96-well round-bottom cell culture plates
-
Cytokine/chemokine measurement kit (e.g., Luminex, ELISA)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in supplemented RPMI 1640 medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Cell Plating: Resuspend the isolated PBMCs in supplemented RPMI 1640 at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Stimulation: Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[1]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Analysis: Measure the concentration of desired cytokines (e.g., TNF, IL-6, IFNγ) in the supernatants using a suitable immunoassay (e.g., Luminex, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration as a function of this compound concentration to determine the dose-response relationship.
Protocol 2: In Vivo Immunization and Antibody Titer Measurement in Mice
Objective: To evaluate the effect of different concentrations of this compound on antigen-specific antibody responses in mice.
Materials:
-
This compound.2
-
Antigen of interest (e.g., recombinant protein)
-
Vehicle for this compound (e.g., DMSO)
-
Formulation buffer (e.g., sterile PBS)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies
-
ELISA plates and reagents for antibody titer measurement
Methodology:
-
Prepare Vaccine Formulations:
-
Dissolve this compound.2 in a small amount of vehicle (e.g., DMSO).
-
Prepare different vaccine formulations by mixing the antigen at a constant concentration with varying concentrations of this compound.2 (e.g., 1 µg, 5 µg, 20 µg per dose) in the formulation buffer.
-
Include control groups: antigen alone, and vehicle control (no antigen or adjuvant).
-
-
Immunization:
-
Randomly assign mice to different treatment groups (n=5-10 mice per group).
-
Immunize each mouse subcutaneously with 100 µL of the corresponding vaccine formulation.
-
A prime-boost immunization schedule can be employed, with a second immunization administered 2-3 weeks after the primary immunization.
-
-
Blood Collection:
-
Collect blood samples from the mice at specified time points (e.g., pre-immunization, and 2-3 weeks after the final immunization).
-
Process the blood to obtain serum and store at -20°C or -80°C until analysis.
-
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well ELISA plates with the antigen of interest overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer.
-
Serially dilute the collected mouse serum and add to the wells.
-
Incubate, then wash the plates.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (and IgG1/IgG2c for Th bias analysis).
-
Incubate, then wash the plates.
-
Add a TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
-
Compare the antibody titers between the different this compound.2 dose groups and the control groups to determine the optimal adjuvant concentration.
-
Signaling Pathways and Workflows
This compound Signaling Pathway
Caption: Signaling pathway of this compound via TLR7/8 activation in an antigen-presenting cell.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for optimizing this compound concentration for maximum adjuvanticity.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 7. fiercebiotech.com [fiercebiotech.com]
troubleshooting inconsistent results with PVP-037
Welcome to the technical support center for PVP-037. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions regarding the use of this compound, a potent TLR7 and TLR8 agonist adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule belonging to the imidazopyrimidine family that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, primarily expressed on antigen-presenting cells like monocytes and dendritic cells.[1][2] Upon activation by this compound, TLR7/8 signaling initiates a downstream cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, such as TNF, IFN-γ, IL-1β, and IL-6.[1][4][5] This robust innate immune activation enhances the adaptive immune response to co-administered antigens, making this compound an effective vaccine adjuvant.[4][6]
Q2: I am not observing any activity with this compound in my cell line-based assay. Is the compound working?
This is a critical and frequently encountered observation. This compound was identified and characterized for its potent activity in primary human peripheral blood mononuclear cells (PBMCs).[1][4] Notably, it has been shown to have limited or no activity in some common monocytic cell lines, such as THP-1.[4][7][8] Therefore, if you are using a cell line, the lack of response may be due to the specific biology of that cell line rather than an issue with the compound itself.
Troubleshooting Recommendation:
-
Switch to Primary Cells: The most reliable in vitro system for assessing this compound activity is primary human PBMCs.
-
Confirm with a Positive Control: If using primary cells, include a known TLR7/8 agonist, such as R848, as a positive control to ensure the cells are responsive.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can arise from several factors, particularly when working with primary cells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Donor Variability | The genetic and immunological background of primary cell donors can significantly impact the magnitude of the response. It is crucial to test a sufficient number of donors to account for this biological variance.[1][2] |
| Cell Viability and Handling | Ensure consistent and gentle handling of PBMCs to maintain high viability. Process blood samples within a few hours of collection.[4] |
| Compound Solubility | This compound is sparingly soluble in DMSO (1-10 mg/ml).[5] Ensure the compound is fully dissolved before adding it to your culture medium. Prepare fresh dilutions for each experiment. |
| Assay Timing | Cytokine production kinetics can vary. For instance, TNF production in PBMCs is typically measured after 18 hours of stimulation.[4] Optimize your stimulation time for the specific cytokine you are measuring. |
Experimental Protocols
Key Experiment: Measuring Cytokine Production in Human PBMCs
This protocol outlines the general steps for stimulating human PBMCs with this compound to measure cytokine production.
-
PBMC Isolation: Isolate PBMCs from whole blood collected from healthy human donors using a Ficoll density gradient.[4]
-
Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in culture medium. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).
-
Cell Stimulation: Add the this compound dilutions to the plated PBMCs. Include a vehicle control (DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of the desired cytokines (e.g., TNF, IL-6) in the supernatant using an ELISA or a multiplex immunoassay.[4]
Visualizations
Signaling Pathway of this compound
Caption: this compound activates TLR7/8, leading to NF-κB activation and cytokine production.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to diagnose and resolve inconsistent experimental results.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Imidazopyrimidine TLR7/8 agonist adjuvant formulation with enhanced Th-polarizing immunity | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
PVP-037 and Analogs: A Technical Support Center for Cross-Species Reactivity
Welcome to the technical support center for PVP-037 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cross-species reactivity of this novel class of imidazopyrimidine Toll-like receptor 7 and 8 (TLR7/8) agonists. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel small molecule adjuvant belonging to the imidazopyrimidine family.[1] It functions as a potent agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key pattern recognition receptors in the innate immune system. By activating TLR7/8 on antigen-presenting cells such as monocytes and dendritic cells, this compound and its analogs stimulate the production of pro-inflammatory cytokines and chemokines, leading to the induction of a robust and durable adaptive immune response.[1][2] This mechanism enhances the efficacy of co-administered vaccines.[2]
Q2: What are the key analogs of this compound and how do they differ?
A2: Several analogs of this compound have been developed to improve its pharmacological properties. The most prominent analogs are this compound.1 and this compound.2. Through structural modifications, these analogs exhibit enhanced potency, solubility, and in vivo adjuvanticity compared to the parent compound.[3] this compound.1, for instance, showed greater in vitro efficacy across multiple species.[4] this compound.2 was further optimized for improved solubility and demonstrated enhanced clearance from blood plasma and negligible hemolytic activity.[3]
Q3: What is the known cross-species reactivity of this compound and its analogs?
Q4: I am observing lower than expected activity in my non-human cell-based assays. What could be the reason?
A4: Discrepancies in activity across species can be due to several factors:
-
TLR7/8 Receptor Differences: There are species-specific differences in the expression and structure of TLR7 and TLR8, which can affect ligand binding and downstream signaling.
-
Cell Type Composition: The proportion of different immune cell subsets (e.g., monocytes, dendritic cells, B cells) that express TLR7 and TLR8 can vary between species and even between different tissue sources (e.g., blood vs. spleen).
-
Experimental Conditions: Variations in cell culture media, serum supplements, and stimulation time can all impact the cellular response. It is crucial to optimize these conditions for each species and cell type.
Q5: Are there any cell lines that are responsive to this compound?
A5: Interestingly, this compound did not show significant activity in the human monocytic cell line THP-1, despite its potent activity in primary human PBMCs.[5] This highlights the importance of using primary cells for screening and characterization of this class of compounds to obtain biologically relevant results.
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Species | Cell Type | Assay | Readout | Concentration | Relative Activity |
| This compound | Human | PBMCs | Cytokine Induction | TNF-α | 11 µM | Comparable to R848[5] |
| This compound.1 | Human | PBMCs | Cytokine Induction | TNF-α | Not Specified | More potent than this compound[6] |
| Mouse | Splenocytes | Cytokine Induction | IL-6 | 33 µM | Active[6] | |
| Porcine | PBMCs | Cytokine Induction | TNF-α | Not Specified | Active[3] | |
| This compound.2 | Human | PBMCs | Cytokine Induction | TNF-α | Not Specified | More potent than this compound.1[3] |
Note: This table summarizes available qualitative and semi-quantitative data. For rigorous cross-species comparison, it is recommended to perform dose-response studies and determine EC50 values for each compound in the relevant species and cell types.
Table 2: In Vivo Adjuvant Activity of this compound Analogs in Mice
| Compound | Vaccine Antigen | Mouse Strain | Key Findings |
| This compound | Influenza, SARS-CoV-2 | Not Specified | Enhanced antigen-specific antibody responses.[5] |
| This compound.1 | Influenza (rHA) | C57BL/6 | Increased anti-rHA IgG titers. |
| This compound.2 | Influenza (rHA) | C57BL/6 | Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose. |
| SARS-CoV-2 | Not Specified | Drove enhancement of total IgG, IgG1, and IgG2c. |
Experimental Protocols
1. In Vitro Cytokine Induction Assay in PBMCs
This protocol provides a general framework for assessing the activity of this compound and its analogs. Optimization for specific species and cell types is recommended.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh whole blood using Ficoll-Paque density gradient centrifugation. For murine studies, isolate splenocytes by mechanical disruption of the spleen followed by red blood cell lysis.
-
Cell Seeding: Seed 2 x 10^5 PBMCs or splenocytes per well in a 96-well U-bottom plate in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Stimulation: Prepare serial dilutions of this compound or its analogs in complete RPMI. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
2. In Vivo Adjuvant Efficacy Study in Mice
-
Animal Model: Use 6-8 week old female C57BL/6 or BALB/c mice.
-
Immunization: On day 0, immunize mice intramuscularly (IM) in the tibialis anterior muscle with the vaccine antigen (e.g., 1 µg of recombinant influenza hemagglutinin) either alone or formulated with this compound or its analogs (e.g., 10 nmol per mouse). Include a saline control group.
-
Booster (Optional): A booster immunization can be given on day 21 or 28.
-
Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., day 14, 28, and 42 post-immunization).
-
Antibody Titer Measurement: Isolate serum from the blood samples. Determine the antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a/c) using an indirect ELISA.
Mandatory Visualizations
Caption: TLR7/8 signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of PVP-037
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of PVP-037 in experimental settings. The focus is on its mechanism of action and guidance for investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an imidazopyrimidine small molecule that functions as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1] These receptors are pattern-recognition receptors of the innate immune system, typically found in the endosomes of antigen-presenting cells like monocytes and dendritic cells.[2] Upon activation by this compound, TLR7 and TLR8 initiate a signaling cascade that leads to broad innate immune activation, including the induction of NF-κB and the production of various pro-inflammatory cytokines and chemokines.[2][3][4] This activity makes it a promising candidate as a vaccine adjuvant, designed to enhance the magnitude, durability, and breadth of immune responses to vaccines.[2][3]
Q2: Are there any known off-target effects of this compound? A2: As of late 2025, comprehensive data on the specific off-target effects of this compound are not extensively detailed in publicly available literature. The primary body of research focuses on its potent on-target activity as a TLR7/8 agonist.[1][4] The development of analogs such as this compound.2 has included assessments showing negligible hemolytic activity, and future work will likely involve more extensive toxicity studies.
Q3: How can I determine if an observed effect in my experiment is off-target? A3: A multi-step approach is recommended to distinguish between on-target and potential off-target effects. This involves confirming the involvement of the intended pathway and then exploring other possibilities if the pathway is not implicated. A general workflow for this process is outlined in the visualization section below. Key steps include:
-
Use of Antagonists: Confirm if the observed effect can be blocked by pre-treating cells with a TLR7 or TLR8 antagonist, such as inhibitory oligodeoxynucleotides (iODNs).[4][5] A loss of activity upon antagonist treatment strongly suggests an on-target effect.
-
Use of Knockout/Knockdown Models: Test this compound in cell lines or animal models deficient in TLR7, TLR8, or essential downstream signaling components like MyD88. The absence of a response in these models validates the on-target mechanism.
-
Broad-Panel Screening: If an effect persists even when the TLR7/8 pathway is blocked, it may be off-target. In such cases, screening this compound against a broad panel of kinases, GPCRs, and other common off-target classes can help identify unintended molecular interactions.[6]
-
Unbiased Proteomic Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) can identify protein targets in an unbiased manner by detecting changes in protein thermal stability upon compound binding.[2]
Q4: What cell types are most responsive to this compound? A4: this compound demonstrates the most robust activity in primary human peripheral blood mononuclear cells (PBMCs), which contain TLR7/8-expressing monocytes and dendritic cells.[4] Interestingly, this compound was discovered through a screening process that highlighted its lack of activity in the human monocytic THP-1 cell line, emphasizing the importance of using primary human cells for accurate characterization.[4] Optimized analogs have also shown activity in mouse splenocytes and porcine PBMCs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable immune activation (e.g., no cytokine production) after treating cells with this compound. | 1. Inappropriate Cell Type: The selected cell line may not express functional TLR7 or TLR8. This compound is known to be inactive in the THP-1 cell line.[4] | Verify TLR7 and TLR8 expression and functionality in your cell model. The use of primary human PBMCs is the most validated system for observing this compound activity.[4] |
| 2. Compound Solubility/Formulation: this compound may not be fully solubilized in the culture medium, reducing its effective concentration. | Ensure the compound is completely dissolved in a suitable vehicle (e.g., DMSO) before final dilution in media. Note that analogs like this compound.2 were developed for improved solubility. | |
| 3. Suboptimal Concentration or Incubation Time: The concentration may be too low or the incubation period too short to elicit a measurable response. | Perform a dose-response titration. This compound has been shown to induce cytokine production in PBMCs at concentrations of 1µM or higher, with effects measured after 18-24 hours.[4] | |
| High variability in response between experiments. | 1. Donor-to-Donor Variation: Primary cells, such as PBMCs, exhibit significant biological variability between donors. | When using primary cells, perform experiments with cells from multiple donors (n ≥ 3) to establish a consistent and statistically significant response profile. |
| 2. Reagent Inconsistency: Variability in cell culture reagents (e.g., serum batches) can impact immune cell responsiveness. | Use a single, qualified batch of reagents for the duration of a study. If a new batch must be introduced, perform bridging experiments to ensure consistency. | |
| The observed cytokine profile does not match published data. | 1. Complex Downstream Signaling: TLR7 and TLR8 can activate multiple signaling pathways (e.g., p38 MAPK, JNK, NF-κB, JAK/STAT) that can have distinct or even opposing roles depending on the specific cellular context.[7] | Acknowledge the complexity of the signaling network. The final cytokine output is a net result of these integrated pathways. Consider measuring key phosphoproteins in these pathways to map the response in your system. |
| 2. Potential Off-Target Effect: If the response is consistently and significantly different from expectations and other causes have been ruled out, an off-target effect is possible. | Follow the workflow for investigating potential off-target effects outlined in the FAQs and the diagram below. |
Data Summary
Table 1: In Vitro Immunomodulatory Activity of this compound in Human PBMCs
| Cytokine/Chemokine | Response to this compound (≥1 µM) | Reference |
| TNF | Induced | [4] |
| IL-6 | Induced | |
| IL-1β | Induced | |
| IL-10 | Induced | |
| IL-12p70 | Induced | |
| IFNγ | Induced | |
| GM-CSF | Induced | |
| CCL3 (MIP1α) | Induced |
Table 2: In Vivo Adjuvant Activity of this compound Analogs in Mice
| Antigen Model | This compound Analog | Key Outcome | Reference |
| Recombinant Influenza Hemagglutinin (rHA) | This compound.1 | Increased total anti-rHA IgG titers. | |
| Recombinant Influenza Hemagglutinin (rHA) | This compound.2 | Significantly enhanced antigen-specific IgG1 and IgG2c production. | |
| SARS-CoV-2 Spike Protein | This compound.2 | Robust enhancement of total IgG, IgG1, and IgG2c. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood collected in heparinized tubes using density gradient centrifugation with a product like Histopaque®-1077.
-
Cell Plating: After washing, resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin). Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL (e.g., 2 x 10⁵ cells in 200 µL per well).
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create serial dilutions in complete RPMI medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only (DMSO) control. A positive control, such as R848 (a known TLR7/8 agonist), is also recommended.[4]
-
Stimulation: Add the prepared compound dilutions to the plated cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant for cytokine analysis. Store supernatants at -80°C until use.
Protocol 2: Confirming On-Target Activity with TLR Antagonists
-
Cell Plating: Isolate and plate PBMCs as described in Protocol 1.
-
Antagonist Pre-incubation: Prepare solutions of a TLR7/8 antagonist (e.g., ODN 2088) or a TLR7-specific antagonist (e.g., ODN 20958) in complete RPMI medium.[4][5] Add the antagonist to the appropriate wells and incubate for 1 hour at 37°C.
-
This compound Stimulation: Following the pre-incubation, add this compound to the wells at a concentration known to be effective (e.g., 10 µM).
-
Incubation and Collection: Incubate for 18-24 hours and collect supernatants as described in Protocol 1.
-
Analysis: Measure cytokine levels (e.g., TNF) via ELISA or a multiplex assay. A significant reduction in cytokine production in the antagonist-treated wells compared to the this compound-only wells indicates that the activity is mediated through the targeted TLR.
Visualizations
Caption: On-target signaling pathway of this compound via TLR7/8 activation.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing local reactogenicity of PVP-037 adjuvant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PVP-037 adjuvant, with a focus on minimizing local reactogenicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, synthetic small-molecule adjuvant belonging to the imidazopyrimidine class.[1] It functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are pattern recognition receptors involved in the innate immune response.[1] Upon administration, this compound stimulates antigen-presenting cells (APCs), such as dendritic cells and monocytes, leading to the activation of downstream signaling pathways, including the NF-κB pathway.[1][2] This results in the production of a broad range of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), which in turn enhance and shape the adaptive immune response to the co-administered antigen.[3]
Q2: What is local reactogenicity and why is it a concern with adjuvants like this compound?
A2: Local reactogenicity refers to the inflammatory reactions that occur at the injection site following vaccination. Common signs include redness (erythema), swelling (edema), pain, and induration. While a certain level of local inflammation is an expected consequence of the desired immune stimulation by an adjuvant, excessive reactogenicity can lead to adverse events, reduced patient compliance, and challenges in vaccine development. Adjuvants like this compound, which are potent activators of the innate immune system, can induce a strong local inflammatory response.
Q3: How can I minimize the local reactogenicity of this compound in my experiments?
A3: The primary strategy for minimizing the local reactogenicity of this compound is through formulation. Unformulated small molecule TLR7/8 agonists can diffuse from the injection site, potentially leading to systemic side effects. Formulating this compound into a delivery system, such as a squalene-based oil-in-water emulsion (SE), can help to localize the adjuvant at the injection site, thereby reducing systemic exposure and minimizing local reactogenicity while enhancing the adjuvant effect.[3]
Q4: Are there analogues of this compound available with potentially different reactogenicity profiles?
A4: Yes, structural analogues of this compound, such as this compound.1 and this compound.2, have been developed. These analogues may exhibit different solubility, pharmacokinetic profiles, and potency, which could influence their reactogenicity. For instance, this compound.2 was developed to have improved solubility, which facilitates formulation.[3] It is recommended to consult the specific product information for each analogue.
Q5: What is the expected cytokine profile of this compound and how does it relate to reactogenicity?
A5: this compound induces a broad cytokine and chemokine profile in human peripheral blood mononuclear cells (PBMCs), including TNF, granulocyte-macrophage colony-stimulating factor (GM-CSF), IFN-γ, IL-10, IL-12p70, IL-1β, IL-6, and CCL3 (MIP1α).[3] The pro-inflammatory cytokines, particularly TNF and IL-6, are key mediators of local reactogenicity. Monitoring the levels of these cytokines can provide an in vitro correlate for the potential in vivo reactogenicity of a particular formulation.
Troubleshooting Guides
Issue: Excessive Local Reactogenicity Observed in Animal Models
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | Titrate the dose of this compound to find the optimal balance between adjuvanticity and reactogenicity. A dose-response study is highly recommended. |
| Suboptimal Formulation | Ensure proper formulation of this compound. If using an emulsion, verify the particle size and stability of the emulsion. Consider reformulating with a different delivery system (e.g., liposomes, nanoparticles) if issues persist. |
| Unformulated Adjuvant | If using unformulated ("free") this compound, consider formulating it in a squalene-based oil-in-water emulsion or other suitable delivery system to localize the adjuvant at the injection site. |
| Injection Technique | Ensure consistent and appropriate injection technique (e.g., intramuscular, subcutaneous) as this can influence the local inflammatory response. |
| Animal Model Sensitivity | Different animal strains or species may exhibit varying sensitivity to adjuvants. Review literature for appropriate models for assessing TLR7/8 agonist reactogenicity. |
Data Presentation
Table 1: Scoring System for Local Reactogenicity at the Injection Site in Animal Models (Based on Draize Scoring System)
This table provides a standardized framework for quantifying local reactogenicity.
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Experimental Protocols
Protocol 1: Preparation of this compound Squalene-Based Oil-in-Water Emulsion
This protocol is a general guideline for preparing a squalene-based emulsion. The specific ratios of components may need to be optimized for your particular this compound analogue and application.
Materials:
-
This compound analogue (e.g., this compound.2)
-
Surfactant 1 (e.g., Span 80)
-
Surfactant 2 (e.g., Cremophor ELP or Polysorbate 80)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
High-shear homogenizer or microfluidizer
Method:
-
Prepare the Oil Phase: In a beaker, weigh the required amounts of squalene oil, Surfactant 1, and Surfactant 2.
-
Dissolve this compound: Add the desired amount of this compound to the oil phase and mix using a magnetic stirrer until fully dissolved.
-
Prepare the Aqueous Phase: In a separate beaker, measure the required volume of deionized water or buffer.
-
Emulsification: While stirring the oil phase, slowly add the aqueous phase.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization or pass it through a microfluidizer to reduce the droplet size to the desired range (typically in the submicron range).
-
Characterization: Characterize the final emulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Assessment of Local Reactogenicity in a Murine Model
Animals:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used.
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Injection: Administer the vaccine formulation (antigen + this compound adjuvant) via the desired route (e.g., 50 µL intramuscularly into the quadriceps or subcutaneously at the base of the tail). Include control groups receiving the antigen alone, the adjuvant alone, and the vehicle (e.g., saline or emulsion without adjuvant).
-
Observation: Observe the animals at regular intervals (e.g., 4, 24, 48, and 72 hours post-injection) for signs of local reactogenicity at the injection site.
-
Scoring: Score the injection sites for erythema and edema using a standardized scoring system (see Table 1). A caliper can be used to measure the diameter of the inflamed area for a more quantitative assessment.
-
Data Analysis: Record the scores for each animal at each time point. The data can be presented as the mean score ± standard error of the mean (SEM) for each group. Statistical analysis can be performed to compare the reactogenicity between different formulations.
Visualizations
Caption: this compound activates TLR7/8 in the endosome, leading to NF-κB activation and cytokine production.
Caption: Workflow for preparing, administering, and analyzing the local reactogenicity of this compound formulations.
References
PVP-037.2 analog for improved solubility and potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the PVP-037.2 analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound.2 and how does it differ from its analog, this compound.1?
This compound.2 is an imidazopyrimidine compound that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist. It is a derivative of this compound.1, modified by the addition of a primary amine group to the phenyl ring. This structural change was designed to enhance the molecule's physicochemical and biological properties. The primary improvements of this compound.2 over this compound.1 are its increased solubility and enhanced potency as an immune adjuvant.[1]
Q2: What is the mechanism of action for this compound.2?
This compound.2 functions as an adjuvant by activating the TLR7/8 signaling pathway in immune cells, such as dendritic cells and macrophages. This activation is primarily mediated through the MyD88-dependent pathway, leading to the downstream activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines, including TNF-α and type I interferons.[2][3][4] This cytokine milieu promotes the development of a robust adaptive immune response, including enhanced T helper 1 (Th1) type responses and increased production of antigen-specific antibodies.[2]
Q3: What are the main applications of this compound.2?
The principal application of this compound.2 is as a vaccine adjuvant.[2][5] Its ability to potently stimulate the innate immune system leads to a stronger and more durable adaptive immune response to co-administered antigens.[2] This makes it a promising candidate for use in vaccines against infectious diseases and in cancer immunotherapy to enhance the efficacy of tumor antigens.
Q4: Are there any known issues with the stability of this compound.2?
This compound.2, when formulated in a squalene-based oil-in-water emulsion (SE), has demonstrated good stability. Adjuvant incorporation within the emulsion has been shown to be stable for at least two months, with acceptable and stable particle size.
Troubleshooting Guides
Problem 1: Poor solubility of this compound.2 in aqueous buffers.
-
Question: I am having difficulty dissolving this compound.2 in my standard phosphate-buffered saline (PBS). What can I do to improve its solubility?
-
Answer: While this compound.2 was designed for improved solubility compared to its predecessor, it is still a small molecule with hydrophobic characteristics.[1] For initial stock solutions, it is recommended to dissolve this compound.2 in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before making further dilutions in aqueous buffers. For final experimental concentrations, ensure the percentage of organic solvent is compatible with your cell culture or in vivo model and does not exceed cytotoxic levels (typically <0.5% v/v for most cell lines). If precipitation occurs upon dilution, consider using a different buffer system or incorporating a small amount of a biocompatible surfactant.
Problem 2: Inconsistent results in in vitro potency assays.
-
Question: I am observing high variability in TNF-α production from human peripheral blood mononuclear cells (PBMCs) stimulated with this compound.2. What could be the cause?
-
Answer: Variability in PBMC assays can arise from several factors:
-
Donor Variability: Immune responses can differ significantly between individual donors. It is crucial to test a sufficient number of donors to account for this biological variability.
-
Cell Viability and Density: Ensure that the PBMCs are of high viability (>95%) and are plated at a consistent density for each experiment.
-
Reagent Quality: Use freshly prepared or properly stored reagents. The potency of this compound.2 can be affected by improper storage. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Assay Conditions: The incubation time and the presence of other stimulants can influence cytokine production. Standardize these conditions across all experiments. For TNF-α induction, an 18-hour stimulation period has been shown to be effective.
-
Problem 3: Lower than expected adjuvanticity in vivo.
-
Question: My in vivo experiments in mice are showing a weaker adjuvant effect of this compound.2 than anticipated. How can I optimize the experimental conditions?
-
Answer: Several factors can influence the in vivo efficacy of this compound.2:
-
Formulation: The formulation of this compound.2 is critical for its in vivo activity. A squalene-based oil-in-water emulsion has been shown to significantly enhance its adjuvanticity.[1] Ensure that the emulsion is properly prepared and characterized for particle size and adjuvant incorporation.
-
Route of Administration: The route of administration can impact the immune response. Intramuscular and subcutaneous injections are common for vaccine adjuvants. The choice of route should be guided by the specific application and antigen.
-
Dosage: The dose of the adjuvant needs to be optimized. A dose-response study is recommended to determine the minimal effective dose for your specific antigen and animal model. A starting point for mice could be in the range of 10-100 nmol per mouse.[2]
-
Antigen Co-administration: Ensure that the antigen and this compound.2 are effectively co-delivered to the same antigen-presenting cells. This is often achieved by co-formulating the antigen and adjuvant.
-
Data Presentation
Table 1: Qualitative Comparison of Solubility and Potency of this compound.1 and this compound.2
| Feature | This compound.1 | This compound.2 | Reference |
| Solubility | Standard | Improved | [1] |
| Potency (TNF-α induction) | Standard | Greater efficacy, lower median effective concentration | [6] |
Note: Specific quantitative values for solubility (e.g., in mg/mL) and EC50 for potency are not publicly available in the reviewed literature. The table reflects the qualitative improvements reported.
Experimental Protocols
Human PBMC Stimulation Assay for TNF-α Production
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Preparation: Prepare a stock solution of this compound.2 in sterile DMSO. Serially dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Stimulation: Add the diluted this compound.2 or control vehicle (e.g., medium with 0.5% DMSO) to the plated PBMCs.
-
Incubation: Incubate the plate for 18 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
In Vivo Adjuvanticity Study in Mice
-
Animal Model: Use 6-8 week old C57BL/6J mice.
-
Adjuvant Formulation: Prepare the this compound.2 adjuvant formulation. For an oil-in-water emulsion, squalene (B77637) can be used as the oil phase. The final concentration of this compound.2 should be determined based on the desired dose.
-
Antigen-Adjuvant Mixture: Mix the antigen solution with the this compound.2 formulation shortly before injection.
-
Immunization: Immunize mice via the desired route (e.g., intramuscularly in the tibialis anterior muscle). A typical injection volume is 50 µL. Include control groups receiving the antigen alone, the adjuvant alone, and saline.
-
Blood Collection: Collect blood samples at specified time points (e.g., day 14, 28, and 42 post-immunization) via the tail vein or retro-orbital sinus.
-
Antibody Titer Measurement: Isolate serum from the blood samples. Measure antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2c) using an indirect ELISA.
-
Data Analysis: Compare the antibody titers between the different experimental groups to evaluate the adjuvant effect of this compound.2.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 4. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase D1 is essential for MyD88-dependent TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Formulation of PVP-037 with Protein Antigens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of the novel TLR7/8 agonist adjuvant, PVP-037, with protein antigens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule imidazopyrimidine that acts as a potent agonist for Toll-like receptor 7 and Toll-like receptor 8 (TLR7/8).[1] These receptors are typically located in the endosomes of immune cells such as dendritic cells and monocytes.[2][3] Upon activation by this compound, TLR7/8 initiate a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF, IL-6, IL-12) and type I interferons.[4][5][6] This innate immune activation helps to shape and enhance the subsequent adaptive immune response to the co-administered protein antigen, leading to improved antibody production.[4]
Q2: What are the primary challenges when formulating this compound directly with a protein antigen?
Directly mixing small molecules like this compound with protein antigens can present several challenges:
-
Protein Aggregation and Precipitation: Changes in solution conditions (pH, ionic strength) upon addition of this compound can lead to the unfolding and aggregation of the protein antigen.[7][8][9] Hydrophobic interactions between the small molecule and the protein can also induce aggregation.
-
Instability of the Formulation: The physical and chemical stability of both the protein and the adjuvant can be compromised upon mixing, potentially leading to a shorter shelf-life.
-
Reduced Immunogenicity: Improper formulation can lead to masking of antigenic epitopes or suboptimal delivery to antigen-presenting cells, resulting in a weaker immune response.
-
Variability in Adjuvant-Antigen Association: Achieving a consistent and reproducible association between this compound and the protein antigen can be difficult, leading to batch-to-batch variability.
Q3: Is a direct mixture of this compound and protein antigen the recommended formulation strategy?
While direct admixture is the simplest approach, it may not be optimal for all protein antigens. A successful formulation of a more soluble analog, this compound.2, has been demonstrated using a squalene-based oil-in-water emulsion.[4] This type of formulation can protect the antigen from aggregation, enhance its delivery to immune cells, and provide a synergistic adjuvant effect.[4][10] Researchers should consider the specific physicochemical properties of their protein antigen when selecting a formulation strategy.
Q4: What are the critical quality attributes to monitor during the formulation development of a this compound adjuvanted vaccine?
Key quality attributes to monitor include:
-
Particle Size and Polydispersity: For emulsion formulations, this is critical for stability and immunogenicity.
-
Protein Integrity: Assess for aggregation, fragmentation, and conformational changes.
-
Adjuvant and Antigen Content: Ensure the correct dosage of both components in the final formulation.
-
In-vitro Activity: Confirm the bioactivity of this compound by measuring cytokine induction in relevant cell lines.
-
pH and Osmolality: These should be within a range that ensures the stability of the protein and is suitable for injection.
-
Sterility and Endotoxin Levels: Critical for safety.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of this compound with protein antigens.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness upon mixing this compound and protein antigen. | Protein Aggregation: The pH of the mixture may be close to the isoelectric point (pI) of the protein, or the ionic strength may be suboptimal.[9][11] Hydrophobic interactions between the protein and this compound could also be a factor. | Optimize Buffer Conditions: Adjust the pH of the formulation buffer to be at least 1-2 units away from the protein's pI.[9][12] Screen different buffer salts and ionic strengths. Incorporate Stabilizing Excipients: Consider the addition of sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 80) to prevent aggregation.[9] |
| Loss of protein antigenicity after formulation. | Protein Denaturation: The formulation process (e.g., shear stress during mixing) or interaction with this compound may have altered the protein's conformation.[13] | Gentle Mixing Procedures: Use low-shear mixing methods. Conformational Analysis: Use techniques like Circular Dichroism (CD) or Fourier-Transform Infrared (FTIR) spectroscopy to assess the secondary and tertiary structure of the protein before and after formulation.[3] Consider an Emulsion Formulation: Encapsulating the antigen in an oil-in-water emulsion can protect its structure.[4] |
| Inconsistent immune response in animal studies. | Heterogeneous Formulation: Inconsistent association of this compound with the antigen or variability in particle size of an emulsion can lead to varied immune responses. | Improve Formulation Homogeneity: For emulsions, use high-pressure homogenization to achieve a uniform and small particle size.[14] Characterize Adjuvant-Antigen Association: For direct admixtures, use techniques like dynamic light scattering (DLS) or analytical ultracentrifugation to assess the interaction between this compound and the antigen. Strict Quality Control: Implement rigorous in-process controls for particle size, protein content, and adjuvant concentration. |
| Poor in-vitro activity of this compound in the final formulation. | Adjuvant Degradation or Unavailability: The formulation environment may be degrading this compound, or the adjuvant may be trapped within the formulation in a way that it cannot interact with TLR7/8. | Assess Adjuvant Stability: Use HPLC to quantify the amount of intact this compound in the formulation over time. In-vitro Release/Activity Assay: Develop an assay to measure the release or availability of this compound from the formulation and its ability to stimulate cells (e.g., cytokine production from PBMCs). |
Experimental Protocols
Protocol 1: Formulation of a Protein Antigen with this compound in a Squalene (B77637) Oil-in-Water Emulsion
This protocol is a general guideline and should be optimized for the specific protein antigen.
-
Preparation of the Oil Phase:
-
In a sterile, depyrogenated glass vial, combine squalene (e.g., 4% w/v) and a low HLB surfactant such as sorbitan (B8754009) monooleate (e.g., 0.5% w/v).
-
Dissolve the desired amount of this compound in the oil phase. Gentle warming and vortexing may be required.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile, depyrogenated glass vial, dissolve a high HLB surfactant such as Polysorbate 80 (e.g., 0.5% w/v) in a suitable buffer (e.g., 10 mM citrate (B86180) buffer, pH 6.5).
-
Add the protein antigen to the aqueous phase to the desired final concentration.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a controlled speed and temperature.
-
Process the coarse emulsion through a high-pressure microfluidizer for a set number of passes (e.g., 5-10 passes) at a defined pressure (e.g., 20,000 psi) to achieve a nanoemulsion with a uniform particle size.[14]
-
-
Sterile Filtration and Characterization:
-
Sterile filter the final emulsion through a 0.22 µm filter.
-
Characterize the formulation for particle size, protein content, this compound content, pH, and sterility.
-
Protocol 2: Characterization of Protein Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare samples of the protein antigen alone, this compound alone, and the final formulation in the formulation buffer.
-
Ensure all samples are free of air bubbles and particulates by centrifuging briefly.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measure the particle size distribution of each sample.
-
-
Data Analysis:
-
Compare the size distribution of the protein antigen before and after formulation with this compound.
-
An increase in the average particle size or the appearance of a second, larger population of particles in the formulated sample is indicative of aggregation.
-
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
Caption: Experimental workflow for emulsion formulation of this compound with a protein antigen.
References
- 1. Freeze-Drying Formulations Increased the Adenovirus and Poxvirus Vaccine Storage Times and Antigen Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. academic.oup.com [academic.oup.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. Fidabio [fidabio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Emulsion - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Comparison of Novel Adjuvant PVP-037 and Traditional Alum
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel imidazopyrimidine adjuvant, PVP-037, and the long-established alum adjuvant. This analysis is supported by preclinical data and detailed experimental methodologies.
Executive Summary
Vaccine adjuvants are critical components for enhancing the immunogenicity of modern vaccines. While aluminum salts (alum) have been the most widely used adjuvant in human vaccines for over 90 years, there is a continuous search for novel adjuvants with improved potency and the ability to modulate the type of immune response.[1] This guide focuses on a direct comparison of alum with this compound, a recently identified small-molecule agonist of Toll-like receptor 7 and 8 (TLR7/8).[2][3] Preclinical studies indicate that this compound can elicit a more potent antibody response compared to alum when tested with a recombinant influenza antigen.
Data Presentation: Quantitative Comparison of Adjuvant Efficacy
A key preclinical study directly compared the efficacy of this compound and alum in mice immunized with a recombinant hemagglutinin (rHA) protein from influenza virus. The results, summarized in the table below, demonstrate the superior performance of this compound in inducing antigen-specific antibody responses.
| Adjuvant | Antigen | Outcome Measure | Result | Reference |
| This compound | Recombinant Hemagglutinin (rHA) | Total IgG Titer | Higher antibody titers compared to rHA + Alum | [3] |
| Alum | Recombinant Hemagglutinin (rHA) | Total IgG Titer | Lower antibody titers compared to rHA + this compound | [3] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and alum underlie their different immunological outcomes. This compound engages the TLR7/8 pathway, leading to a broad innate immune activation, while alum is known to activate the NLRP3 inflammasome.
This compound Signaling Pathway
This compound, an imidazopyrimidine compound, acts as a potent agonist for Toll-like receptors 7 and 8 (TLR7/8), which are primarily expressed in endosomes of antigen-presenting cells (APCs) such as dendritic cells and monocytes.[3][4] Activation of TLR7/8 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of a broad range of pro-inflammatory cytokines and chemokines, including TNF, IL-6, IL-12, and IFN-γ.[3] This robust innate immune activation promotes a strong T helper 1 (Th1)-biased adaptive immune response, characterized by the production of IgG2c class-switched antibodies in mice.
Alum Adjuvant Signaling Pathway
Alum adjuvants, typically aluminum hydroxide (B78521) or aluminum phosphate, are particulate in nature.[5] Upon injection, they are thought to form a "depot" that slowly releases the antigen.[5] More importantly, alum particles are phagocytosed by APCs, leading to lysosomal destabilization and the activation of the NLRP3 inflammasome.[6][7][8] This multi-protein complex activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms.[9][10] The release of these cytokines promotes a local inflammatory environment and is thought to preferentially drive a T helper 2 (Th2)-biased immune response, leading to the production of IgG1 antibodies in mice.[11]
Experimental Protocols
The evaluation of vaccine adjuvant efficacy relies on a set of standardized immunological assays. Below are overviews of the key experimental protocols.
Experimental Workflow for Adjuvant Comparison
A typical preclinical study to compare the efficacy of two adjuvants involves several key steps, from animal immunization to the analysis of the resulting immune response.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement
Objective: To quantify the concentration of antigen-specific antibodies in the serum of immunized animals.
Methodology:
-
Coating: 96-well microtiter plates are coated with the specific antigen (e.g., rHA) and incubated overnight.[12]
-
Washing: The plates are washed to remove any unbound antigen.
-
Blocking: A blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific binding of antibodies to the plate surface.[13]
-
Sample Incubation: Serial dilutions of serum samples from immunized animals are added to the wells and incubated.
-
Washing: The plates are washed to remove unbound antibodies.
-
Detection Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG) is added and incubated.[12]
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[14]
Enzyme-Linked Immunospot (ELISPOT) Assay for T-cell Response Analysis
Objective: To enumerate antigen-specific cytokine-secreting T-cells at a single-cell level.
Methodology:
-
Plate Coating: An ELISPOT plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Plating: Single-cell suspensions from the spleens or lymph nodes of immunized animals are added to the wells.
-
Antigen Stimulation: The cells are stimulated with the specific antigen to induce cytokine secretion.
-
Incubation: The plate is incubated to allow cytokine capture by the antibody on the membrane.
-
Cell Removal: The cells are washed away.
-
Detection Antibody: A biotinylated detection antibody specific for a different epitope on the cytokine is added.
-
Enzyme Conjugate: An enzyme-conjugated streptavidin is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A precipitating substrate is added, which forms a colored spot at the location of each cytokine-secreting cell.
-
Spot Counting: The spots are counted using an automated ELISPOT reader, with each spot representing a single antigen-specific cytokine-producing cell.[15]
In Vivo Challenge Studies
Objective: To assess the protective efficacy of a vaccine formulation against infection with a live pathogen.
Methodology:
-
Immunization: Groups of animals are immunized with the vaccine formulations being tested (e.g., antigen + this compound, antigen + alum) and a control group (e.g., placebo).[16]
-
Challenge: After a specific period to allow for the development of an immune response, all animal groups are challenged with a virulent strain of the pathogen.[17]
-
Monitoring: The animals are monitored for signs of disease, such as weight loss, clinical symptoms, and survival.
-
Endpoint Analysis: At the end of the study, various parameters can be measured, including viral load in relevant tissues (e.g., lungs), pathogen clearance, and histopathological changes.[16] The efficacy of the vaccine is determined by the degree of protection observed in the vaccinated groups compared to the control group.
Conclusion
The emergence of novel adjuvants like this compound represents a significant advancement in vaccine technology. Preclinical data suggests that this compound, a TLR7/8 agonist, can induce a more potent antibody response compared to the traditional alum adjuvant. The distinct signaling pathways of these two adjuvants provide a rationale for their different immunological profiles, with this compound favoring a Th1-biased response and alum a Th2-biased response. For researchers and drug development professionals, the choice of adjuvant will depend on the specific requirements of the vaccine, including the nature of the antigen and the desired type of immune response. Further clinical studies are needed to confirm the efficacy and safety of this compound in humans.
References
- 1. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Aluminum Adjuvant Improves Survival via NLRP3 Inflammasome and Myeloid Non-Granulocytic Cells in a Murine Model of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cigb.edu.cu [cigb.edu.cu]
- 12. mabtech.com [mabtech.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 14. ELISA Protocol | Rockland [rockland.com]
- 15. sinobiological.com [sinobiological.com]
- 16. criver.com [criver.com]
- 17. Challenge Trials and the Efficacy of Vaccines [nuvonis.com]
A Comparative Guide to TLR7/8 Agonists: PVP-037 and R848
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel imidazopyrimidine Toll-like receptor 7 and 8 (TLR7/8) agonist, PVP-037, with the well-established imidazoquinoline TLR7/8 agonist, R848 (Resiquimod). The information presented is intended to assist researchers in selecting the appropriate agonist for their studies in immunology, vaccine development, and cancer immunotherapy.
Introduction
Toll-like receptors 7 and 8 are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic small molecules. Activation of these endosomal receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, orchestrating a robust immune response. R848 is a widely used benchmark TLR7/8 agonist known for its potent immune-stimulating properties. This compound is a more recently identified imidazopyrimidine-based TLR7/8 agonist that has demonstrated significant potential as a vaccine adjuvant.[1][2] This guide will compare these two compounds based on their mechanism of action, in vitro activity, and in vivo efficacy, supported by experimental data.
Mechanism of Action: TLR7/8 Signaling
Both this compound and R848 activate immune cells through the TLR7 and/or TLR8 receptors, which are primarily expressed in the endosomes of various immune cells, including B cells, plasmacytoid dendritic cells (pDCs), and myeloid cells.[1] Upon binding of the agonist, TLR7/8 recruits the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and interferon regulatory factors (IRFs).[1] The activation of these transcription factors results in the production of a wide array of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), as well as type I interferons (IFN-α/β).[1]
In Vitro Activity: Cytokine Induction in Human PBMCs
The potency of TLR7/8 agonists is often evaluated by their ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs). Studies have shown that this compound induces a broad range of cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-10, IL-12p70, IFN-γ, GM-CSF, and CCL3 (MIP-1α).
A direct comparison has demonstrated that this compound induces TNF-α production in human PBMCs to a similar extent as R848 at concentrations of 11 μM and 33 μM.[1] Further structure-activity relationship (SAR) studies led to the development of this compound analogs, such as this compound.1 and this compound.2, with enhanced in vitro potency. Specifically, this compound.2 demonstrated a lower median effective concentration for TNF-inducing efficacy compared to both this compound.1 and R848.[1]
| Agonist | Cell Type | Key Cytokines Induced | Quantitative Comparison (TNF-α Induction) | Reference |
| This compound | Human PBMCs | TNF-α, IL-1β, IL-6, IL-12p70, IFN-γ | Activity similar to R848 at 11 µM and 33 µM | [1] |
| This compound.2 | Human PBMCs | TNF-α, IL-1β | Lower median effective concentration than R848 | [1] |
| R848 | Human PBMCs | TNF-α, IL-1β, IL-6, IL-12, IFN-α, IFN-γ | Benchmark for TLR7/8 agonist-induced cytokine release | [1][3] |
Note: Specific EC50 values for this compound and its analogs for cytokine induction are not publicly available in the reviewed literature.
In Vivo Adjuvant Activity: Enhancement of Vaccine Responses
The primary application of novel TLR7/8 agonists like this compound is as a vaccine adjuvant to enhance the magnitude and quality of the immune response to antigens. In preclinical mouse models, this compound and its derivatives have demonstrated significant adjuvant activity.
When co-administered with a recombinant hemagglutinin (rHA) influenza vaccine, this compound.1 and this compound.2 significantly increased anti-rHA IgG titers in adult mice. Notably, after a single immunization, only this compound.2 significantly enhanced the production of both antigen-specific IgG1 and IgG2c, suggesting a balanced Th1/Th2 response. Similar robust adjuvant effects were observed with a SARS-CoV-2 spike protein antigen, where a single dose of this compound.2 enhanced total IgG, IgG1, and IgG2c responses.
| Adjuvant | Antigen | Animal Model | Key Findings | Reference |
| This compound.1 | rHA (Influenza) | C57BL/6J Mice | Increased anti-rHA IgG titers | |
| This compound.2 | rHA (Influenza) | C57BL/6J Mice | Increased anti-rHA IgG titers; enhanced IgG1 and IgG2c | |
| This compound.2 | Spike Protein (SARS-CoV-2) | C57BL/6J Mice | Enhanced total IgG, IgG1, and IgG2c |
Experimental Protocols
In Vitro Cytokine Induction Assay in Human PBMCs
A common method to assess the in vitro activity of TLR7/8 agonists involves the stimulation of human PBMCs and subsequent measurement of cytokine production.
References
A Head-to-Head Comparison of PVP-037 and MF59 Adjuvants: A Guide for Researchers
Disclaimer: Direct head-to-head clinical studies comparing the performance of PVP-037 and MF59 adjuvants are not yet publicly available. This compound is a novel adjuvant in the preclinical stage of development, while MF59 is a well-established adjuvant with extensive clinical data. This guide provides a comparative overview based on currently available data for each adjuvant.
Introduction
The development of safe and effective vaccines is paramount in the defense against infectious diseases. Adjuvants play a critical role in enhancing the immune response to vaccine antigens, thereby improving vaccine efficacy. This guide provides a detailed comparison of two distinct adjuvants: MF59, a squalene-based oil-in-water emulsion that has been a component of licensed influenza vaccines for decades, and this compound, a novel small-molecule imidazopyrimidine that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective compositions, mechanisms of action, and available performance data.
Adjuvant Characteristics at a Glance
| Feature | This compound | MF59 |
| Adjuvant Type | Small-molecule imidazopyrimidine; Toll-like receptor (TLR) agonist | Squalene-based oil-in-water emulsion |
| Composition | Imidazopyrimidine compound | Squalene (4.3%), Polysorbate 80 (0.5%), Sorbitan trioleate (0.5%) in citrate (B86180) buffer |
| Mechanism of Action | Agonist of endosomal TLR7 and TLR8, leading to MyD88-dependent signaling and induction of a Th1-biased immune response. | Induces a local, transient inflammatory environment. The mechanism is independent of the NLRP3 inflammasome but requires the adaptor protein MyD88 for a TLR-independent signaling pathway.[1] It promotes the recruitment of immune cells, enhances antigen uptake, and stimulates the release of chemokines and cytokines.[2][3] |
| Development Stage | Preclinical | Licensed component of human vaccines |
Mechanism of Action: Distinct Signaling Pathways
The immunomodulatory effects of this compound and MF59 are initiated through fundamentally different signaling pathways.
This compound: TLR7/8-Mediated Immune Activation
This compound functions as a synthetic agonist for Toll-like receptors 7 and 8 (TLR7/8), which are intracellular sensors of the innate immune system that recognize single-stranded viral RNA.[4] Upon binding, this compound initiates a signaling cascade dependent on the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[5] This results in the production of pro-inflammatory cytokines and chemokines, including TNF, IL-6, IL-12p70, and IFN-γ, which promote a robust Th1-polarized immune response, crucial for clearing viral infections.[5]
References
- 1. pnas.org [pnas.org]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome-Mediated Immunogenicity of Clinical and Experimental Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boston Children’s Hospital receives a contract of up to $9 million from NIH to improve flu vaccines | EurekAlert! [eurekalert.org]
- 5. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytokine Profiles of PVP-037 and Other Key Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytokine profiles induced by the novel imidazopyrimidine adjuvant, PVP-037, against established adjuvants: Aluminum Hydroxide (Alum), Monophosphoryl Lipid A (MPLA), and CpG Oligodeoxynucleotides (CpG ODN). The data presented is supported by experimental findings to aid in the rational selection of adjuvants for vaccine development.
Introduction to Vaccine Adjuvants
Adjuvants are critical components of modern vaccines, enhancing the magnitude, breadth, and durability of the immune response to a co-administered antigen.[1][2][3][4][5] They achieve this by stimulating the innate immune system, which in turn directs the subsequent adaptive immune response.[6][7][8] A key differentiator among adjuvants is the specific profile of cytokines and chemokines they induce, which dictates the nature of the resulting immune response, often polarizing it towards a T helper 1 (Th1), T helper 2 (Th2), or T helper 17 (Th17) phenotype. Understanding these cytokine profiles is paramount for developing vaccines that elicit the appropriate type of immunity for a given pathogen.
Adjuvant Mechanisms and Resulting Immune Skewing
-
This compound: A recently identified small molecule adjuvant, this compound is a potent agonist of Toll-like Receptor 7 and 8 (TLR7/8).[2][3][9][10] By activating these receptors on antigen-presenting cells (APCs) like dendritic cells and monocytes, this compound stimulates broad innate immune activation.[1][2][9] This leads to the production of a cytokine milieu that strongly promotes a Th1-skewed immune response, which is crucial for clearing intracellular pathogens.[1]
-
Alum (Aluminum Hydroxide): As one of the most widely used adjuvants in human vaccines for decades, Alum is known to work through various mechanisms, including the formation of an antigen depot and the activation of the NLRP3 inflammasome.[11][12] It is traditionally recognized for inducing a strong Th2-biased immune response, characterized by the production of specific antibodies (IgG1 and IgE) and cytokines like IL-4, IL-5, and IL-13.[12][13][14] While effective for many vaccines, it is less proficient at inducing robust cell-mediated (Th1) immunity.[11][14]
-
MPLA (Monophosphoryl Lipid A): MPLA is a detoxified derivative of lipopolysaccharide (LPS) that acts as an agonist for TLR4.[15] By engaging the TLR4 pathway, MPLA stimulates the production of a mix of cytokines.[15][16] While it can induce both Th1 and Th2 responses, it often shifts the immune profile towards a more balanced or Th1-dominant response compared to Alum alone.[11][12] It has been shown to stimulate the production of Th1 cytokines such as IL-2 and IFN-γ.[12]
-
CpG ODN (CpG Oligodeoxynucleotides): CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated CpG motifs that are recognized by TLR9.[7][17] Activation of TLR9 in APCs, particularly plasmacytoid dendritic cells and B cells, leads to a potent Th1-polarizing cytokine response.[6][7][17][18] This is characterized by high levels of IL-12 and IFN-γ, making CpG a strong candidate for vaccines requiring robust cell-mediated immunity.[17][18]
Comparative Summary of Adjuvant-Induced Cytokine Profiles
The following table summarizes the key cytokines reported to be induced by each adjuvant based on in vitro and in vivo studies.
| Cytokine/Chemokine | This compound (TLR7/8 Agonist) | Alum (NLRP3 Inflammasome) | MPLA (TLR4 Agonist) | CpG ODN (TLR9 Agonist) |
| Th1-Associated | ||||
| IFN-γ | High[1] | Low/None[13] | Moderate/High[12][15] | High[17][18][19] |
| IL-12p70 | High[1] | Low | Moderate | High[17] |
| IL-2 | Not specified | Low/None[13] | Moderate[12][14] | High[19] |
| TNF-α | High[1][2] | Moderate[13] | Moderate/High | High[17] |
| Th2-Associated | ||||
| IL-4 | Not specified | High[13][14] | Low/Moderate[12][15] | Low/Inhibited[19] |
| IL-5 | Not specified | High[12][14] | Low/Moderate[12] | Low/Inhibited[18] |
| IL-10 | Moderate[1] | High[14][20] | Not specified | Moderate[19] |
| IL-13 | Not specified | High[14] | Not specified | Not specified |
| Pro-Inflammatory | ||||
| IL-1β | High[1] | High (NLRP3-dependent)[13] | High[21] | Moderate |
| IL-6 | High[1] | Moderate[13][22] | High[22] | High[17] |
| Other | ||||
| GM-CSF | High[1] | None[13] | High | High[17] |
| CCL3 (MIP-1α) | High | Not specified | Moderate | Not specified |
Signaling Pathways and Experimental Protocols
Adjuvant Signaling Pathways
The distinct cytokine profiles of these adjuvants are a direct result of the unique signaling pathways they activate upon recognition by pattern recognition receptors (PRRs) on immune cells.
Caption: Signaling pathways activated by this compound, Alum, MPLA, and CpG ODN.
Experimental Protocol for Cytokine Profile Analysis
The determination of an adjuvant's cytokine profile typically involves in vitro stimulation of immune cells followed by quantification of secreted cytokines. A generalized workflow is described below.
Methodology:
-
Immune Cell Isolation: Primary human peripheral blood mononuclear cells (PBMCs) or whole blood are commonly used.[1][23][24] For murine studies, splenocytes or bone marrow-derived dendritic cells (BMDCs) are often isolated.[14][21]
-
Cell Culture and Stimulation: Cells are cultured in appropriate media. The adjuvant, either alone or in combination with a specific antigen, is added to the cell cultures at various concentrations to stimulate them.[1][24] Untreated cells serve as a negative control.
-
Incubation: The stimulated cells are incubated for a defined period, typically ranging from 18 to 24 hours, to allow for cytokine production and secretion.[1][21][24]
-
Supernatant Collection: After incubation, the cell cultures are centrifuged, and the cell-free supernatant, which contains the secreted cytokines, is carefully collected.
-
Cytokine Quantification: The concentration of various cytokines in the supernatant is measured. Common methods include Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines or multiplex bead arrays (e.g., Luminex) that can simultaneously quantify a large panel of cytokines and chemokines from a single small sample.[14][25]
-
Data Analysis: The measured cytokine concentrations from adjuvant-stimulated cells are compared to those from control cells to determine the induction profile. Statistical analysis is performed to identify significant increases in cytokine levels.
Caption: General workflow for in vitro cytokine profile analysis of vaccine adjuvants.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. news-medical.net [news-medical.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CpG DNA as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcherslinks.com [researcherslinks.com]
- 9. From ‘hit to vial’: Discovery and optimization of a promising vaccine adjuvant | EurekAlert! [eurekalert.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ABC of clinical and experimental adjuvants—A brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]
- 15. Monophosphoryl lipid A-adjuvanted nucleoprotein-neuraminidase nanoparticles improve immune protection against divergent influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contribution of TLR4 and MyD88 for adjuvant monophosphoryl lipid A (MPLA) activity in a DNA prime–protein boost HIV-1 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CpG Adjuvant in Allergen-Specific Immunotherapy: Finding the Sweet Spot for the Induction of Immune Tolerance [frontiersin.org]
- 18. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Polymeric Pathogen-Like Particles-Based Combination Adjuvants Elicit Potent Mucosal T Cell Immunity to Influenza A Virus [frontiersin.org]
- 22. Serum Cytokine Profiles Associated with Specific Adjuvants Used in a DNA Prime-Protein Boost Vaccination Strategy | PLOS One [journals.plos.org]
- 23. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human in vitro modeling of adjuvant formulations demonstrates enhancement of immune responses to SARS-CoV-2 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Durability of Immune Response with PVP-037, a Novel TLR7/8 Agonist Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PVP-037, a novel imidazopyrimidine-based Toll-like receptor 7 and 8 (TLR7/8) agonist, with other TLR7/8 agonist alternatives for its potential to elicit a durable immune response when used as a vaccine adjuvant. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a potent small molecule adjuvant that activates the innate immune system through TLR7 and TLR8, leading to enhanced and broadened vaccine-specific immune responses.[1][2] Discovered through a phenotypic screen using primary human peripheral blood mononuclear cells (PBMCs), this compound has demonstrated significant potential in preclinical models to boost antibody production against viral antigens such as influenza and SARS-CoV-2.[1][3] While initial studies highlight its robust immunogenicity, long-term data on the durability of the immune response elicited by this compound is not yet available, as the seminal studies were conducted over relatively short time frames.[3] This guide, therefore, assesses the potential for durable immunity by examining the known mechanism of action of TLR7/8 agonists and comparing the available data for this compound with that of other well-characterized TLR7/8 agonists like resiquimod (B1680535) (R848).
Mechanism of Action: TLR7/8 Agonism and the Path to Durable Immunity
This compound and its alternatives function by mimicking viral single-stranded RNA, thereby activating TLR7 and TLR8 within the endosomes of antigen-presenting cells (APCs) such as dendritic cells (DCs) and monocytes.[4][5] This activation triggers a signaling cascade that leads to the maturation of APCs, upregulation of co-stimulatory molecules, and the production of pro-inflammatory cytokines and Type I interferons.[6] This robust innate immune activation is crucial for shaping a strong and lasting adaptive immune response, characterized by high-titer neutralizing antibodies, a Th1-biased T-cell response, and the generation of long-lived plasma cells and memory B cells, which are the hallmarks of durable immunity.[6][7]
Comparative Performance Data
While direct long-term durability data for this compound is pending, this section compares its initial immunogenicity with available data for the well-studied TLR7/8 agonist, R848.
In Vitro Activity: Cytokine Production in Human PBMCs
This compound induces potent cytokine production in primary human PBMCs, a key indicator of its adjuvant activity. Its efficacy is comparable to that of R848.[1]
| Adjuvant | Cell Type | Key Cytokine Induced | Concentration for Max Effect (μM) | Source |
| This compound | Human PBMCs | TNF | ~11-33 | [1] |
| R848 (Resiquimod) | Human PBMCs | TNF | ~11-33 | [1] |
In Vivo Humoral Response: Antigen-Specific IgG Titers in Mice
In preclinical mouse models, this compound and its optimized analogs (this compound.1 and this compound.2) significantly enhanced antigen-specific IgG titers against influenza and SARS-CoV-2 proteins compared to antigen alone.[1]
Table 2: Short-term Humoral Response to Influenza Antigen (rHA) in Mice
| Adjuvant Group | Antigen | Immunization Schedule | Timepoint | Outcome (Total IgG Titer) | Source |
| rHA + this compound.1 | Recombinant Hemagglutinin (rHA) | Prime (Day 0), Boost (Day 28) | Day 42 | Significantly higher than rHA alone | [1] |
| rHA + Alum | Recombinant Hemagglutinin (rHA) | Prime (Day 0), Boost (Day 28) | Day 42 | Higher than rHA alone | [1] |
| rHA alone | Recombinant Hemagglutinin (rHA) | Prime (Day 0), Boost (Day 28) | Day 42 | Baseline response | [1] |
Table 3: Indicators of Durable Humoral Immunity with TLR7/8 Agonists
While long-term data for this compound is not yet available, studies with other TLR7/8 agonists demonstrate their capacity to induce hallmarks of durable immunity.
| Adjuvant Class | Key Indicator of Durability | Model System | Findings | Source |
| TLR7/8 Agonist (IMQ) | Long-lived plasma cells | Non-human primate | Co-encapsulation of a TLR7/8 agonist with MPLA induced robust Ag-specific long-lived bone marrow resident plasma cells. | [6] |
| TLR7/8 Agonist (R848) | Increased antibody half-life | Non-human primate | Innate immune activation by R848 showed a strong correlation with increased antibody half-life and longevity. | |
| TLR7 Agonist | Memory B cell expansion | Mouse | Alum combined with a TLR7 agonist enhanced the expansion of the memory B cell compartment within the draining lymph node. | [8] |
| TLR7/8 Agonist (Imiquimod) | Immunological Memory | Mouse | Topical imiquimod (B1671794) treatment in a tumor model led to rejection of tumor rechallenge, indicating a memory response. |
Experimental Protocols
High-Throughput Screening for Adjuvant Discovery
The discovery of this compound involved a unique high-throughput screening process that prioritized human-relevant responses.
Protocol for In Vitro Human PBMC Stimulation:
-
Cell Isolation: PBMCs were isolated from the whole blood of healthy adult donors using a Ficoll density gradient.[1]
-
Cell Culture: PBMCs were cultured in 384-well plates in the presence of various concentrations of this compound or R848.[1]
-
Incubation: Cells were incubated for 18 hours.[1]
-
Cytokine Analysis: Supernatants were collected, and the concentration of Tumor Necrosis Factor (TNF) was quantified using an immunoassay.[1]
In Vivo Mouse Immunization Studies
Protocol for Influenza Vaccination Model:
-
Animals: 6 to 8-week-old C57BL/6J adult mice were used.[1]
-
Vaccine Formulation: The vaccine consisted of recombinant hemagglutinin (rHA) protein from influenza, either alone or admixed with this compound analogs or Alum.[1]
-
Immunization: Mice received an intramuscular (IM) prime injection on day 0, followed by a boost injection on day 28.[1]
-
Sample Collection: Blood samples were collected at specified time points.
-
Antibody Titer Measurement: rHA-specific total IgG titers were measured from serum using an enzyme-linked immunosorbent assay (ELISA) on day 42.[1]
Conclusion and Future Directions
This compound is a highly promising vaccine adjuvant that has demonstrated potent immunostimulatory activity in preclinical models, comparable to or exceeding that of other TLR7/8 agonists. Its discovery using primary human cells underscores its potential for translatability.[1][4] The mechanism of action, via TLR7/8 activation, is known to be capable of inducing the key components of a durable immune response, including Th1-skewed T-cell help and the formation of long-lived plasma cells and memory B cells.[6][8]
However, a definitive assessment of the durability of the immune response generated by this compound requires long-term studies. The initial in vivo experiments were limited to 42 days post-primary immunization.[1] Future research should focus on longitudinal studies in preclinical models to measure the persistence of antibody titers and the frequency of memory B cells and long-lived plasma cells at extended time points (e.g., 6 months to a year).
For drug development professionals, this compound represents an exciting next-generation adjuvant candidate. Its chemical stability and amenability to formulation are advantageous properties.[3] The forthcoming data on the durability of its adjuvanted immune response will be critical in positioning it against other adjuvants in development and for its potential inclusion in future vaccines against a wide range of pathogens.[9]
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Adjuvant-specific regulation of long-term antibody responses by ZBTB20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alum/Toll-Like Receptor 7 Adjuvant Enhances the Expansion of Memory B Cell Compartment Within the Draining Lymph Node - PMC [pmc.ncbi.nlm.nih.gov]
- 9. laboratoryequipment.com [laboratoryequipment.com]
Comparative Efficacy of the Novel Adjuvant PVP-037 in Preclinical Animal Models
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of PVP-037, a novel imidazopyrimidine-based Toll-like receptor 7 and 8 (TLR7/8) agonist, against other established vaccine adjuvants. The data presented is derived from preclinical studies in various animal models, offering insights into its potential to enhance vaccine-induced immune responses. This compound and its analogues have been developed to stimulate the innate immune system, aiming to induce a more potent, durable, and broad immune response to vaccines.[1]
Mechanism of Action: TLR7/8 Agonism
This compound functions by activating TLR7 and TLR8, which are pattern-recognition receptors located within the endosomes of antigen-presenting cells (APCs) like dendritic cells and monocytes.[2] Upon binding, these receptors trigger a downstream signaling cascade mediated by the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines, chemokines, and Type I interferons. This innate immune activation is crucial for enhancing T-cell and B-cell responses, leading to improved antigen-specific antibody production and cellular immunity.
Comparative Performance in an Influenza Virus Mouse Model
The efficacy of this compound's optimized and formulated analogue, This compound.2/SE , was evaluated in a C57BL/6 mouse model using a recombinant hemagglutinin (rHA) antigen from the H1N1 influenza strain. Its performance is compared below with data from separate studies on the TLR7/8 agonist R848 and the commonly used adjuvant Alum . A higher IgG2c/IgG1 ratio is indicative of a Th1-biased immune response, which is generally considered beneficial for clearing viral infections.
| Adjuvant | Antigen (Dose) | Total IgG Titer (Endpoint) | IgG1 Titer (Endpoint) | IgG2c Titer (Endpoint) | IgG2c/IgG1 Ratio | Mouse Strain | Citation |
| This compound.2/SE | H1N1 rHA (1 µg) | ~1,000,000 | ~100,000 | ~1,000,000 | ~10 | C57BL/6 | |
| R848 | H5N1 mRNA (10 µg) | ~6,400 | - | - | Th1-biased | C57BL/6 | [3] |
| Alum | TIV (0.6 µg) | ~1,000 | ~1,000 | <100 | <0.1 | C57BL/6 | [4] |
Note: Data for R848 and Alum are from separate studies and not a direct head-to-head comparison with this compound.2/SE. Experimental conditions, particularly antigen type and dose, differ. The IgG2c/IgG1 ratio for R848 is described qualitatively as Th1-biased based on cytokine profiles.[3] Endpoint titers are reciprocal dilutions.
Performance in a SARS-CoV-2 Mouse Model
This compound.2/SE was also assessed for its ability to enhance the immune response to the SARS-CoV-2 spike protein (S-2P) in C57BL/6 mice. The results demonstrate a potent induction of antigen-specific antibodies with a strong Th1 bias.
| Adjuvant | Antigen (Dose) | Total IgG Titer (Endpoint) | IgG1 Titer (Endpoint) | IgG2c Titer (Endpoint) | IgG2c/IgG1 Ratio | Mouse Strain | Citation |
| This compound.2/SE | SARS-CoV-2 S-2P (1 µg) | ~3,000,000 | ~300,000 | ~3,000,000 | ~10 | C57BL/6 |
Experimental Protocols
A standardized experimental workflow is essential for evaluating and comparing vaccine adjuvants. The general in vivo immunization and analysis process is outlined below.
This compound.2/SE Protocol
-
Mouse Strain : Adult C57BL/6 mice.
-
Immunization Schedule : A prime-boost regimen was used with immunizations on Day 0 and Day 21.
-
Formulation :
-
Influenza : 1 µg of recombinant H1N1 hemagglutinin (rHA) was administered with 10 µg of this compound.2 formulated in a squalene-based oil-in-water emulsion (SE).
-
SARS-CoV-2 : 1 µg of SARS-CoV-2 spike protein (S-2P) was administered with 10 µg of this compound.2 in SE.
-
Administration : Subcutaneous injection.
-
-
Antibody Analysis : Antigen-specific IgG, IgG1, and IgG2c antibody titers were measured in serum collected on day 35 using a standard enzyme-linked immunosorbent assay (ELISA).
R848 Protocol (Comparative Example)
-
Mouse Strain : C57BL/6 mice.[3]
-
Immunization Schedule : Prime immunization on Day 0, followed by boosts on Day 14 and Day 28.[3]
-
Formulation : 10 µg of an H5N1 mRNA vaccine was administered with 10 µg of R848.[3]
-
Administration : Intramuscular injection.
-
Antibody Analysis : Antigen-specific IgG antibody titers were determined from serum collected on day 56 by ELISA.[3] The immune response was characterized as Th1-polarized.[3]
Alum Protocol (Comparative Example)
-
Mouse Strain : Aged (22-month-old) C57BL/6 mice.[4]
-
Immunization Schedule : A single immunization was administered.[4]
-
Formulation : 0.6 µg of trivalent inactivated influenza vaccine (TIV) was administered with 0.4 mg of Imject Alum.[4]
-
Administration : Intramuscular injection.[4]
-
Antibody Analysis : Influenza-specific IgG, IgG1, and IgG2c titers were measured by ELISA from plasma collected 3 weeks post-immunization.[4]
Summary and Conclusion
The available preclinical data indicates that this compound, particularly its optimized and formulated version this compound.2/SE, is a potent vaccine adjuvant. In mouse models of both influenza and SARS-CoV-2, it elicited significantly higher antibody titers compared to antigen alone and demonstrated a strong bias towards a Th1-type immune response (high IgG2c/IgG1 ratio).
When compared to historical data for other adjuvants, this compound.2/SE appears to induce a more robust and Th1-skewed response than Alum, which is known to promote Th2-biased immunity.[4] The comparison with R848, another TLR7/8 agonist, is more nuanced due to differences in the vaccine platforms (protein vs. mRNA). However, both demonstrate the ability to drive Th1-type immunity. The high antibody titers achieved with this compound.2/SE suggest it has significant potential for enhancing the efficacy of subunit protein vaccines against viral pathogens.
It is important to note that the comparative data for R848 and Alum were not generated in head-to-head studies with this compound, and variations in antigens, doses, and experimental protocols can influence outcomes. Further studies involving direct comparisons are necessary for a definitive assessment of their relative performance. Nevertheless, this compound represents a promising new candidate in the field of vaccine adjuvants.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. news-medical.net [news-medical.net]
- 3. R848 Adjuvant Laden With Self-Assembled Nanoparticle-Based mRNA Vaccine Elicits Protective Immunity Against H5N1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced humoral response to influenza vaccine in aged mice with a novel adjuvant, rOv-ASP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety and Efficacy of PVP-037: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel vaccine adjuvant PVP-037 with established alternatives, offering researchers, scientists, and drug development professionals a critical overview of its safety and efficacy profile. The data presented is compiled from preclinical studies and aims to facilitate an objective evaluation of this compound for future vaccine development.
Abstract
This compound is a novel, synthetic small-molecule imidazopyrimidine that acts as a potent agonist for Toll-like receptor 7 (TLR7) and TLR8.[1] By stimulating these key innate immune receptors on antigen-presenting cells, this compound initiates a broad and robust immune response, positioning it as a promising adjuvant for a new generation of vaccines.[2] Preclinical data consistently demonstrates its ability to enhance humoral responses to various antigens, outperforming traditional adjuvants like Alum and showing comparable in vitro activity to other TLR7/8 agonists. This guide summarizes the key experimental findings, provides detailed methodologies for critical assays, and visualizes the underlying signaling pathways to support further investigation and development of this compound.
Comparative Analysis of In Vitro Efficacy
The initial evaluation of an adjuvant's potential often begins with in vitro assays to measure its ability to stimulate immune cells. A key indicator of innate immune activation by TLR7/8 agonists is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) from human Peripheral Blood Mononuclear Cells (PBMCs).
Table 1: In Vitro TNF-α Production in Human PBMCs
| Adjuvant/Compound | Concentration | Mean TNF-α Production (% of R848 response) | Key Findings |
| This compound | 33 µM | Comparable to R848[3] | Demonstrates potent induction of a key pro-inflammatory cytokine. |
| This compound.1 | 33 µM | Data not available in specific percentage | Identified as the most potent analog in initial SAR studies.[3] |
| R848 (Resiquimod) | 11 µM | 100% (Benchmark)[3] | A well-characterized TLR7/8 agonist used as a positive control. |
| Alum | Not Applicable | Minimal TNF-α induction | Acts primarily through a different mechanism (NLRP3 inflammasome). |
| Vehicle (DMSO) | N/A | Baseline | Negative control, showing no significant cytokine induction. |
Data is synthesized from Soni D, et al. Sci Adv. 2024.[3]
Comparative Analysis of In Vivo Immunogenicity
The ultimate measure of a vaccine adjuvant's effectiveness is its ability to enhance the immune response to a co-administered antigen in vivo. Preclinical studies in mice have evaluated the capacity of this compound and its derivatives to augment antibody production against influenza and SARS-CoV-2 antigens, with Alum serving as a widely used comparator.
Table 2: In Vivo Antibody Response to Influenza Vaccine in Mice
| Adjuvant | Antigen | Key Antibody Titers (Relative to Antigen Alone) | Key Findings |
| This compound.1 | Recombinant Hemagglutinin (rHA) | Higher total IgG titers.[3] | Demonstrates significant adjuvant activity. |
| This compound.2 | Recombinant Hemagglutinin (rHA) | Significantly enhanced IgG1 and IgG2c production after a single dose. | Suggests a potent and balanced Th1/Th2 response. |
| Alum | Recombinant Hemagglutinin (rHA) | Enhanced titers, but lower than this compound analogs.[3] | The current standard adjuvant shows a less potent response. |
| None | Recombinant Hemagglutinin (rHA) | Baseline | Establishes the baseline immunogenicity of the antigen. |
Data is synthesized from Soni D, et al. Sci Adv. 2024.[3]
Table 3: In Vivo Antibody Response to SARS-CoV-2 Vaccine in Mice
| Adjuvant Formulation | Antigen | Key Antibody Titers (Relative to this compound.2 alone) | Key Findings |
| This compound.2 | SARS-CoV-2 Spike Protein | Baseline | Effective at inducing antigen-specific antibodies. |
| This compound.2 with Squalene Emulsion (SE) | SARS-CoV-2 Spike Protein | 10-fold enhancement in total IgG and IgG2c. | Formulation significantly boosts the humoral response. |
Data is synthesized from Soni D, et al. Sci Adv. 2024.
Safety Profile Overview
Preclinical assessments of this compound and its derivatives have indicated a favorable safety profile. The optimized analog, this compound.2, demonstrated enhanced clearance from blood plasma and negligible hemolytic activity, suggesting a reduced risk of systemic side effects. Furthermore, in vivo studies in mice showed that vaccination with this compound.2 did not negatively impact normal weight gain, a general indicator of good tolerability.[3]
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its adjuvant effect by activating the Toll-like receptor 7 and 8 (TLR7/8) signaling pathway within endosomes of antigen-presenting cells, such as dendritic cells and monocytes. This activation triggers a downstream signaling cascade culminating in the production of pro-inflammatory cytokines and chemokines, which are crucial for shaping a robust adaptive immune response.
Caption: this compound activates TLR7/8 signaling in antigen-presenting cells.
Experimental Protocols
In Vitro Human PBMC Stimulation Assay
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Stimulation: Cells were seeded in 96-well plates and stimulated with various concentrations of this compound, R848 (positive control), or vehicle (DMSO, negative control) for 18 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: After incubation, the cell culture supernatants were collected, and the concentration of TNF-α was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
In Vivo Mouse Immunization and Antibody Titer Measurement
-
Animal Models: C57BL/6J or BALB/c mice (6-8 weeks old) were used for the immunization studies.
-
Vaccine Formulation: The vaccine was formulated by admixing the recombinant antigen (e.g., influenza rHA or SARS-CoV-2 spike protein) with the specified adjuvant (this compound analog, Alum, or saline as a control) immediately before injection.
-
Immunization: Mice were immunized intramuscularly (IM) with the vaccine formulation. For prime-boost studies, a second immunization was administered at a specified interval (e.g., day 28).
-
Serum Collection: Blood samples were collected from the mice at specified time points post-immunization. Serum was separated by centrifugation and stored at -20°C.
-
Antibody Titer Measurement: Antigen-specific IgG, IgG1, and IgG2c antibody titers in the serum were determined by ELISA. Briefly, 96-well plates were coated with the respective antigen. Serially diluted serum samples were added, and bound antibodies were detected using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for each IgG isotype. The antibody titer was defined as the reciprocal of the highest serum dilution that yielded an optical density significantly above the background.
Conclusion
The available preclinical data strongly supports the potential of this compound and its optimized derivatives as safe and effective vaccine adjuvants. The clear mechanism of action, involving potent TLR7/8 agonism, translates to enhanced humoral immunity against multiple viral antigens, surpassing the efficacy of traditional adjuvants like Alum in mouse models. The favorable safety profile of this compound.2 further strengthens its candidacy for clinical development. This guide provides the foundational data and methodologies to encourage further research into this promising new adjuvant.
References
- 1. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of PVP-037
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of PVP-037, a potent toll-like receptor 7/8 (TLR7/8) agonist adjuvant.[1] Given that this material should be considered hazardous until more information is available, adherence to these procedures is essential.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The recommended PPE for handling this compound is based on standard laboratory safety protocols for potent compounds.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling this compound. |
| Skin Protection | Laboratory coat, long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood, especially if generating dust or aerosols. | Reduces the risk of inhalation. |
In the event of a spill, immediately clear the area and prevent the spillage from entering drains or water courses. For minor spills, use dry procedures to clean up, avoiding the generation of dust. For major spills, alert your institution's Environmental Health and Safety (EHS) office.
This compound: Key Data
The following table summarizes the essential quantitative data for this compound.
| Property | Value |
| CAS Number | 862810-50-2[1][2] |
| Molecular Formula | C23H22N4O[1][2] |
| Formula Weight | 370.5 g/mol [1][2] |
| Purity | ≥95%[1] |
| Physical State | Solid[1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[1] |
| Storage | -20°C[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound requires a systematic approach involving waste segregation, secure containment, and clear labeling.
Experimental Protocol: Waste Disposal
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keeping different chemical wastes separate is a crucial safety measure.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions in DMSO).
-
-
Container Selection:
-
Solid Waste: Use a clearly labeled, sealable plastic bag or a compatible lined container.
-
Liquid Waste: Use a tightly sealed, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle) that is compatible with both this compound and the solvent (e.g., DMSO).
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The full chemical name: "this compound" and its CAS number: "862810-50-2".
-
The words "Hazardous Waste".
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
-
-
Accumulation and Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
It is advisable to use secondary containment to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Essential Safety and Logistical Information for Handling PVP-037
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of PVP-037, a potent toll-like receptor 7/8 (TLR7/8) agonist. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Hazard Information
This compound is a small molecule immune adjuvant that should be handled with care.[1] While a comprehensive Safety Data Sheet (SDS) for this compound is not fully detailed, data from analogous imidazoquinoline-based TLR7/8 agonists, such as Imiquimod and Resiquimod (R848), indicate potential hazards.[1][2][3][4]
Potential Hazards:
Emergency First-Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[5][6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Specification |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., Butyl Rubber, Neoprene, Nitrile Rubber). Gloves must be inspected prior to use.[7] |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA.[3] |
| Skin and Body Protection | Wear a lab coat. For larger quantities or risk of splashing, wear impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[3] |
Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated place.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store at -20°C for long-term stability.[1]
Disposal Plan
Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound and any contaminated disposable items (e.g., gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a container that is compatible with the chemical waste, in good condition, and has a secure lid.
-
Labeling: Label the hazardous waste container with "Hazardous Waste" and the specific contents (this compound).
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Deactivation (if required and feasible): Currently, there are no established specific deactivation procedures for imidazopyrimidine compounds in a laboratory setting. Treatment of chemical waste should only be performed by trained personnel.
-
Final Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator.[6]
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.
Experimental Protocols
This compound is a TLR7/8 agonist that induces the production of cytokines and chemokines in primary human peripheral blood mononuclear cells (PBMCs).[5]
In Vitro Stimulation of Human PBMCs with this compound
This protocol is adapted from the methodology described in the discovery of this compound.
Materials:
-
Cryopreserved human PBMCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thaw PBMCs: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Transfer to a sterile conical tube and slowly add pre-warmed culture medium.
-
Cell Count and Viability: Centrifuge the cells, resuspend in fresh medium, and perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Stimulation:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5%.
-
Add the desired final concentrations of this compound to the wells. A typical concentration range for stimulation is 1 µM to 33 µM.[5]
-
Include a vehicle control (DMSO) and a positive control (e.g., R848).
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Analyze the supernatant for cytokine and chemokine levels (e.g., TNF, IFN-γ, IL-1β, IL-6) using methods such as ELISA or multiplex bead array.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound activates the innate immune system through Toll-like receptors 7 and 8 (TLR7/8), leading to the activation of the NF-κB signaling pathway and subsequent production of inflammatory cytokines and chemokines.
References
- 1. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiny But Mighty: Small Molecules as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From hit to vial: Precision discovery and development of an imidazopyrimidine TLR7/8 agonist adjuvant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
